molecular formula C6H13NO4 B8119791 beta-L-Fucopyranosylamine

beta-L-Fucopyranosylamine

Cat. No.: B8119791
M. Wt: 163.17 g/mol
InChI Key: UTVXFQMLZSPQLB-DHVFOXMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-L-Fucopyranosylamine is a useful research compound. Its molecular formula is C6H13NO4 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,4R,5S,6S)-2-amino-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVXFQMLZSPQLB-DHVFOXMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

beta-L-Fucopyranosylamine structure and stereochemistry explained.

Technical Monograph: -L-Fucopyranosylamine

Structural Dynamics, Stereoselective Synthesis, and Application Protocols

Executive Summary


Part 1: Structural Anatomy & Stereochemical Analysis

To successfully manipulate

1.1 The

Chair Conformation

While D-glucose and D-galactose adopt the

L-fucose is thermodynamically most stable in the 

conformation
  • Ring Geometry: In the

    
     chair, the C5-methyl group (characteristic of fucose) occupies an equatorial  position, stabilizing the ring.
    
  • Substituent Array:

    • C2-OH: Equatorial

    • C3-OH: Equatorial

    • C4-OH: Axial (Defining feature of galactose/fucose configuration)

    • C5-CH

      
      :  Equatorial
      
1.2 The Anomeric Interface (

vs.

)

The target molecule is the


-anomer


equatorial
  • 
    -Anomer (Target):  The C1-NH
    
    
    is equatorial. The C1-Proton (H1) is axial .
  • 
    -Anomer (Impurity):  The C1-NH
    
    
    is axial. The C1-Proton (H1) is equatorial .

Implication for Identification: This stereochemical distinction is the basis for the "Self-Validating" NMR check described in Part 3.

StereochemistryLFucL-Fucose CoreConf1C4 Conformation(Thermodynamic Min.)LFuc->ConfDriven by C5-MethylStericsBetaBeta-Anomer(Target)Conf->BetaC1-NH2 EquatorialH1 AxialAlphaAlpha-Anomer(Byproduct)Conf->AlphaC1-NH2 AxialH1 EquatorialJ_LargeJ(1,2) ~ 9.0 Hz(Validation Signal)Beta->J_LargeH1(ax)-H2(ax)Trans-DiaxialJ_SmallJ(1,2) ~ 4.0 HzAlpha->J_SmallH1(eq)-H2(ax)Cis-like

Figure 1: Stereochemical logic map linking the

Part 2: Synthetic Pathways & Mechanistic Causality

The synthesis of glycosylamines is reversible. The Kochetkov amination (ammonium bicarbonate method) is preferred over liquid ammonia/methanol because it shifts the equilibrium toward the product via saturation mechanics and minimizes side reactions (like Diglycosylamine formation).

2.1 The Kochetkov Protocol (Modified for L-Fucose)

Mechanism: The reaction proceeds via nucleophilic attack of ammonia (generated in situ) on the acyclic aldehyde form of L-fucose, followed by ring closure. The high concentration of ammonium bicarbonate pushes the equilibrium toward the amine (Le Chatelier’s principle).

Reagents:

  • L-Fucose (High purity)

  • Ammonium Bicarbonate (

    
    )[1]
    
  • Deionized Water

  • Chloroacetyl chloride (Optional: for immediate trapping)

Step-by-Step Methodology:

  • Saturation: Prepare a saturated solution of

    
     in water at 40°C. Ensure excess salt remains undissolved to maintain saturation throughout the reaction.
    
  • Addition: Add solid L-fucose to the saturated solution. The molar ratio should be roughly 1:50 (Sugar : Salt) to drive the reaction.

  • Incubation: Stir the mixture at 37–40°C for 24–48 hours.

    • Causality: Elevated temperature accelerates the mutarotation required to access the acyclic aldehyde, but exceeding 45°C risks degradation (Maillard-type browning).

  • Monitoring: Monitor by TLC (Eluent: n-Propanol/Water/Ethyl Acetate 7:2:1). The product will appear as a polar, ninhydrin-positive spot near the baseline.

  • Desalting (Critical): The excess

    
     must be removed without hydrolyzing the product.
    
    • Method: Dilute with water and lyophilize (freeze-dry). Repeat the hydration/lyophilization cycle 3–4 times. The volatile salt sublimates, leaving the crude glycosylamine.

  • Yield: Expect quantitative conversion to a white powder.

2.2 Synthetic Workflow Diagram

SynthesisStartL-Fucose(Hemiacetal)InterAcyclic ImineIntermediateStart->InterNH3 AttackReagentSat. NH4HCO3 (aq)Excess Ammonia SourceReagent->InterCyclRing Closure(Kinetic vs Thermo)Inter->CyclProdBeta-L-Fucosylamine(Equatorial NH2)Cycl->ProdThermodynamic Prefin WaterHydroHydrolysis(Reversion)Prod->HydroIn presence of H2Owithout NH3 pressureHydro->Start

Figure 2: Reaction pathway showing the equilibrium nature of glycosylamine synthesis. Note the risk of hydrolysis (red path) if the ammonia pressure is removed in aqueous solution.

Part 3: Trustworthiness & Self-Validating Systems

Glycosylamines are notoriously unstable in water, hydrolyzing back to the free sugar within hours at neutral pH. Therefore, the protocol must include a Self-Validating System to ensure the researcher is working with the amine, not the hydrolyzed sugar.

3.1 The NMR Validation Check (

H NMR in D

O)

Perform this check immediately after lyophilization.

  • The Signal: Look for the anomeric proton (H1) doublet.[2]

  • The Logic:

    • In

      
      -L-fucopyranosylamine (
      
      
      ), H1 is axial and H2 is axial .
    • According to the Karplus equation, trans-diaxial protons exhibit a large coupling constant (

      
       Hz).
      
    • Conversely, the

      
      -anomer (H1 eq, H2 ax) shows a small coupling (
      
      
      Hz).[2]
Parameter

-L-Fucosylamine (Target)

-L-Fucosylamine
Free L-Fucose
Chemical Shift (

)
~4.1 – 4.3 ppm~4.6 – 4.8 ppm~4.5 (variable)
Multiplicity Doublet (

)
Doublet (

)
Doublet (

)
Coupling (

)
9.0 Hz (Large)3.8 Hz (Small)~3.5 Hz (

) / 8.0 Hz (

)
Interpretation PASS FAIL (Wrong Stereochem)FAIL (Hydrolyzed)
3.2 Stability & Storage Protocol
  • Rule 1: Never store in aqueous solution. Hydrolysis is rapid.[1]

  • Rule 2: Store as the solid ammonium carbamate salt or free base at -20°C under Argon.

  • Rule 3 (Best Practice): Perform the next reaction (e.g., acylation to a chloroacetamide) immediately in the same pot if possible, or within 1 hour of redissolving.

Part 4: Applications in Drug Development
4.1 Glycomimetics and Inhibitors
Fucosyltransferases (FUTs)
  • Mechanism: The sp

    
     hybridized nitrogen mimics the geometry of the anomeric oxygen in the glycosidic bond but is resistant to enzymatic hydrolysis.
    
  • Click Chemistry: The amine can be converted to an azide (via diazo transfer) to generate

    
    -L-fucosyl azides for CuAAC click chemistry, labeling cell-surface glycans.
    
References
  • Lote, C. J., & Weiss, J. B. (1971). Identification of the glycosylamine linkage in some glycoproteins. Biochemical Journal. Link

  • Kochetkov, N. K., et al. (1971). A new method for the synthesis of glycosylamines. Tetrahedron Letters. (Foundational method for Ammonium Bicarbonate route).[1] Link

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of Glycosylamines. Journal of Organic Chemistry. (Kinetics of hydrolysis).[1][3] Link

  • Gervay-Hague, J. (2016). Synthetic Methods for Glycosylamines. In Carbohydrate Chemistry. (Modern applications and stability profiles). Link

  • Reich, H. J. (2017).[4] Spin-Spin Splitting: J-Coupling and Karplus Relationships. University of Wisconsin.[4] (Source for NMR coupling constant validation logic). Link

The Enigmatic Role of β-L-Fucopyranosylamine: A Technical Guide to its Potential in Modulating Cellular Fucosylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the biochemical significance of β-L-fucopyranosylamine, a synthetic amino sugar poised to be a valuable tool in the study of cellular processes governed by L-fucose. While its natural occurrence and direct biological roles remain uncharacterized, its structural similarity to L-fucose suggests a profound potential to interact with and modulate the enzymes that regulate fucose metabolism and utilization. This document provides a comprehensive overview of the fucosylation landscape, the synthetic rationale for β-L-fucopyranosylamine, its known bioactivity as a potent enzyme inhibitor, and detailed methodologies for its investigation.

The Centrality of L-Fucose in Cellular Communication and Disease

L-fucose is a deoxyhexose sugar that plays a critical role in a vast array of biological phenomena.[1] Unlike most other sugars in mammals which exist in the D-configuration, fucose is utilized in its L-form.[1][2] The enzymatic addition of L-fucose to polypeptide chains and lipids, a process termed fucosylation, is a vital post-translational modification that fine-tunes the function of glycoproteins and glycolipids.[3] This modification is integral to cell-cell recognition, signaling pathways, host-microbe interactions, and immune responses.[2][4]

The enzymes responsible for fucosylation are the fucosyltransferases (FUTs) , which catalyze the transfer of fucose from a donor substrate, typically guanosine diphosphate-L-fucose (GDP-L-fucose), to an acceptor molecule.[3][4] Conversely, the removal of fucose residues is carried out by α-L-fucosidases . The tightly regulated balance between the activities of these enzymes is paramount for maintaining cellular homeostasis. Dysregulation of fucosylation has been implicated in numerous pathological conditions, including cancer metastasis, inflammation, and certain genetic disorders, making the enzymes of this pathway attractive targets for therapeutic intervention.[4][5]

β-L-Fucopyranosylamine: A Synthetic Probe into Fucose Metabolism

β-L-fucopyranosylamine is a derivative of L-fucose where the anomeric hydroxyl group is replaced by an amino group. This seemingly subtle modification has profound implications for its chemical properties and biological activity. The presence of the amino group allows it to mimic the transition state of glycosidase-catalyzed reactions, making it a candidate for potent enzyme inhibition.

Rationale and Synthesis

Experimental Protocol: Synthesis of β-L-Fucopyranosylamine (Hypothetical Route)

This protocol is a proposed synthetic pathway based on established chemical principles for the synthesis of glycosylamines and fucose derivatives.[2][6]

Objective: To synthesize β-L-fucopyranosylamine from L-fucose.

Materials:

  • L-fucose

  • Acetic anhydride

  • Pyridine

  • Hydrogen bromide in acetic acid

  • Sodium azide

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C)

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Methodology:

  • Acetylation of L-fucose:

    • Dissolve L-fucose in pyridine and cool to 0°C.

    • Add acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with ice water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain per-O-acetylated L-fucose.

  • Formation of the Glycosyl Bromide:

    • Dissolve the per-O-acetylated L-fucose in a minimal amount of glacial acetic acid.

    • Add hydrogen bromide in acetic acid and stir at room temperature for 2-3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water and extract with dichloromethane.

    • Wash the organic layer with cold water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate to yield the crude α-L-fucopyranosyl bromide.

  • Azide Displacement:

    • Dissolve the crude glycosyl bromide in anhydrous DMF.

    • Add sodium azide and heat the reaction to 60-70°C.

    • Stir for several hours until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate and purify the resulting β-L-fucopyranosyl azide by silica gel chromatography.

  • Reduction of the Azide:

    • Dissolve the purified β-L-fucopyranosyl azide in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield β-L-fucopyranosylamine.

  • Deprotection (if necessary):

    • If acetyl groups are still present, they can be removed by treating the product with a catalytic amount of sodium methoxide in methanol, followed by neutralization with an ion-exchange resin.

Self-Validation: The identity and purity of the synthesized β-L-fucopyranosylamine should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Potent Inhibitory Activity of Fucopyranosylamine against α-L-Fucosidase

The primary known biological activity of a fucopyranosylamine derivative is its potent inhibition of α-L-fucosidase. A study on the racemic mixture, α-DL-fucopyranosylamine, demonstrated strong inhibitory potential against bovine kidney α-fucosidase.[3]

Quantitative Analysis of Inhibition

The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

CompoundTarget EnzymeInhibition Constant (Ki)Reference
α-DL-fucopyranosylamineBovine Kidney α-Fucosidase2.3 x 10-7 M[3]
5a-carba-α-L-fucopyranoseBovine Kidney α-Fucosidase4.3 x 10-5 M[3]

Table 1: Comparative inhibitory activity of fucopyranosylamine and a related compound.

The significantly lower Ki of α-DL-fucopyranosylamine compared to 5a-carba-α-L-fucopyranose highlights the importance of the amino group for potent inhibition.[3] This suggests that fucopyranosylamines are excellent candidates for the development of highly specific and potent fucosidase inhibitors.

Experimental Protocol: α-L-Fucosidase Inhibition Assay

This protocol provides a framework for determining the inhibitory activity of β-L-fucopyranosylamine against α-L-fucosidase.

Objective: To determine the Ki of β-L-fucopyranosylamine for α-L-fucosidase.

Materials:

  • Purified α-L-fucosidase (e.g., from bovine kidney)

  • β-L-fucopyranosylamine (synthesized or commercially acquired)

  • p-nitrophenyl-α-L-fucopyranoside (pNPF) as the substrate

  • Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

  • Stop solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of β-L-fucopyranosylamine in the assay buffer.

    • Prepare a series of dilutions of the inhibitor stock solution.

    • Prepare a stock solution of the substrate, pNPF, in the assay buffer.

    • Prepare a solution of α-L-fucosidase in the assay buffer.

  • Enzyme Assay:

    • To each well of a 96-well plate, add a fixed volume of the enzyme solution and varying concentrations of the inhibitor.

    • Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 37°C) for a set period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate, pNPF, to each well.

    • Allow the reaction to proceed for a specific time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the mode of inhibition by performing the assay with varying substrate concentrations and creating a Lineweaver-Burk plot.

    • Calculate the Ki value using appropriate enzyme kinetic software or equations based on the determined mode of inhibition.

Self-Validation: The experiment should be performed in triplicate, and the results should be reproducible. The use of a known fucosidase inhibitor as a positive control will validate the assay setup.

Signaling Pathways and Logical Relationships

The interplay between fucosylation and defucosylation is crucial for cellular signaling. β-L-fucopyranosylamine, as a potential inhibitor of α-L-fucosidase, could indirectly impact these pathways by preventing the removal of fucose residues from key signaling molecules.

Fucosylation_Pathway cluster_salvage Fucose Salvage Pathway cluster_fucosylation Fucosylation cluster_defucosylation Defucosylation & Inhibition L-Fucose L-Fucose Fucokinase Fucokinase L-Fucose->Fucokinase L-Fucose-1-P L-Fucose-1-P Fucokinase->L-Fucose-1-P GDP-Fucose_Pyrophosphorylase GDP-Fucose_Pyrophosphorylase L-Fucose-1-P->GDP-Fucose_Pyrophosphorylase GDP-L-Fucose GDP-L-Fucose FUT Fucosyltransferase (FUT) GDP-L-Fucose->FUT Fucosylated_Glycoprotein Fucosylated Glycoprotein FUT->Fucosylated_Glycoprotein Glycoprotein Glycoprotein Glycoprotein->FUT alpha-L-Fucosidase alpha-L-Fucosidase Fucosylated_Glycoprotein->alpha-L-Fucosidase beta-L-Fucopyranosylamine This compound This compound->alpha-L-Fucosidase Inhibition

Caption: Fucose metabolism and the potential inhibitory role of β-L-fucopyranosylamine.

Future Directions and Therapeutic Implications

The potent inhibitory activity of fucopyranosylamines positions them as valuable research tools and potential therapeutic leads.

  • As Research Tools: Specific inhibitors like β-L-fucopyranosylamine can be used to elucidate the precise roles of fucosylation in various cellular processes. By blocking defucosylation, researchers can study the downstream effects on cell signaling, adhesion, and other fucose-dependent events.

  • In Drug Development: Given the role of fucosylation in cancer and inflammation, fucosidase inhibitors are being explored as potential therapeutic agents.[4][7] By preventing the removal of fucose from key proteins, these inhibitors could potentially modulate immune responses or inhibit cancer cell metastasis. The high potency of fucopyranosylamines makes them an attractive scaffold for the design of new drugs.

Conclusion

While the direct biological role of β-L-fucopyranosylamine in cellular processes remains to be discovered, its potential as a potent and specific inhibitor of α-L-fucosidase is clear. This technical guide has provided a comprehensive overview of the importance of L-fucose metabolism, the rationale for the synthesis and study of β-L-fucopyranosylamine, and detailed experimental protocols for its investigation. As our understanding of the "fucosome" deepens, molecules like β-L-fucopyranosylamine will be indispensable tools for researchers and drug developers seeking to unravel the complexities of cellular fucosylation and harness this knowledge for therapeutic benefit.

References

  • Ogawa, S., Sekura, R., Maruyama, A., Odagiri, T., Yuasa, H., & Hashimoto, H. (2000). Synthesis and evaluation of alpha-fucosidase inhibitory activity of 5a-carba-alpha-L-fucopyranose and alpha-DL-fucopyranosylamine. Carbohydrate Letters, 4(1), 13-20. [Link]

  • Li, W., Li, H., & Wang, P. G. (2018). Development of fucosyltransferase and fucosidase inhibitors. Medicinal Research Reviews, 38(4), 1265–1303. [Link]

  • Adelhorst, K., & Bock, K. (1994). Large-scale synthesis of beta-L-fucopyranosyl phosphate and the preparation of GDP-beta-L-fucose. Carbohydrate Research, 251, 259-266. [Link]

  • de la Fuente, A., & Sonuscio, C. (2018). The contribution of fucosyltransferases to cancer biology. Gaceta Mexicana de Oncología, 17(1), 28-36. [Link]

  • Wikipedia. Fucose. [Link]

  • Pinto, V., & Pinho, S. S. (2022). Fucosyltransferases in cancer: a promising new class of biomarkers and therapeutic targets. Frontiers in Oncology, 12, 982931. [Link]

  • Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. [Link]

  • Watanabe, K., Matsubara, T., & Hakomori, S. (1976). Chemical synthesis of alpha-L-fucopyranosylceramide and its analogues and preparation of antibodies directed to this glycolipid. The Journal of Biological Chemistry, 251(8), 2385–2387. [Link]

Sources

The Anomeric Anchor: A Technical Deep Dive into Beta-L-Fucopyranosylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beta-L-Fucopyranosylamine (1-amino-1-deoxy-β-L-fucopyranose) represents a critical, albeit transient, "anchor" molecule in carbohydrate chemistry. Unlike the thermodynamically stable N-acetylglucosamine found in N-linked glycans, the free amine of L-fucose is highly sensitive to hydrolysis. Its value lies not as a standalone drug, but as a high-fidelity stereochemical precursor for constructing N-fucosyl amides , glycomimetics , and fucosidase inhibitors .

This guide synthesizes the historical evolution, chemical instability, and synthetic protocols required to master this compound. It is designed for medicinal chemists requiring a stable "warhead" for targeting fucosyltransferases or generating non-natural N-linked glycopeptides.

Part 1: Chemical Architecture & The Anomeric Effect

To work with this compound, one must first understand its conformational behavior, which dictates its synthesis and stability.

The Conformation

L-Fucose is a 6-deoxy-L-galactose. Unlike D-sugars which typically adopt the


 chair, L-fucose resides in the 

chair conformation
.
  • Alpha-L-Fucose: The anomeric hydroxyl is axial . This is stabilized by the anomeric effect (n

    
    
    
    
    
    interaction).
  • This compound: The amino group is equatorial .

Implication for Synthesis: The formation of the beta-anomer (equatorial) opposes the anomeric effect. Consequently, thermodynamic methods often yield mixtures, whereas kinetic methods (like azide reduction) are required to lock the beta-configuration.

Stability Profile

Free glycosylamines are inherently unstable in aqueous solution at neutral or acidic pH. They undergo mutarotation (equilibration between


 and 

forms) and hydrolysis back to the parent sugar and ammonia.
  • Half-life: Minutes to hours in water (pH dependent).

  • Stabilization Strategy: Immediate acylation (e.g., with chloroacetyl chloride or activated esters) captures the amine as a stable N-fucosyl amide .

Part 2: Historical Evolution of Synthesis

The history of this compound tracks the broader evolution of carbohydrate amination, moving from "brute force" ammonolysis to precision stereocontrol.

EraMethodKey ContributorsLimitation
1950s Direct Ammonolysis: Treatment of sugar with methanolic ammonia.Isbell & FrushLow stereoselectivity; yields thermodynamic equilibrium mixtures.
1980s Kochetkov Reaction: Use of solid ammonium bicarbonate (

) in water.
Likhosherstov et al.Improved yield; favors

-anomer for galactose-type sugars but requires careful pH control.
2000s Azide Reduction:

displacement of

-halide to

-azide, followed by Staudinger reduction.
VariousHigh stereofidelity; avoids hydrolysis; current "Gold Standard".

Part 3: Experimental Protocols

Protocol A: The Kochetkov Method (Ammonium Bicarbonate)

Best for: Rapid generation of semi-crude material for immediate coupling.

Mechanism: The reaction proceeds via the formation of a carbamate intermediate which decarboxylates to the amine. The high concentration of ammonia/carbonate buffers the pH, slowing hydrolysis.

Step-by-Step:

  • Dissolution: Dissolve L-fucose (1.0 eq, e.g., 164 mg) in saturated aqueous

    
     solution (approx. 5–10 mL).
    
  • Incubation: Seal the vessel tightly. Incubate at 37°C for 3–5 days .

    • Note: The solution will turn slightly yellow.

  • Monitoring: Check by TLC (Isopropanol:Water:NH4OH, 7:2:1). Stain with Ninhydrin (amine turns purple).

  • Isolation (Critical): The product hydrolyzes upon evaporation of ammonia.

    • Option 1: Lyophilize directly (leaves residual salt).

    • Option 2 (Preferred): Use immediately in a "one-pot" acylation reaction by adding the acylating agent directly to the lyophilized crude residue resuspended in DMF/Methanol.

Protocol B: The Azide Reduction (Stereoselective Standard)

Best for: High-purity applications and drug development.

Logic: This route locks the stereochemistry at the azide stage. An


 displacement on an 

-fucosyl bromide yields the

-azide exclusively.

Step-by-Step:

  • Precursor Prep: Synthesize 2,3,4-tri-O-acetyl-

    
    -L-fucopyranosyl bromide .
    
  • Azidation:

    • Dissolve bromide in DCM/Water (biphasic).

    • Add

      
       (5.0 eq) and Tetrabutylammonium Hydrogen Sulfate (Phase Transfer Catalyst, 1.0 eq).
      
    • Stir vigorously at RT for 2 hours.

    • Result:2,3,4-tri-O-acetyl-

      
      -L-fucopyranosyl azide . (Inversion of configuration).
      
  • Reduction (Staudinger):

    • Dissolve the

      
      -azide in dry THF.
      
    • Add

      
       (Triphenylphosphine, 1.1 eq). Observe 
      
      
      
      evolution.
    • Add water (10 eq) to hydrolyze the iminophosphorane intermediate.

    • Result:2,3,4-tri-O-acetyl-

      
      -L-fucopyranosylamine .
      
  • Deacetylation (Optional): If the free sugar is needed, treat with catalytic NaOMe in MeOH. Warning: The free amine is less stable than the acetylated form.

Part 4: Biological Applications & Inhibition Logic

Fucosidase Inhibition

This compound mimics the oxocarbenium ion transition state of alpha-L-fucosidase hydrolysis, albeit imperfectly.

  • Mechanism: The amine group (at physiological pH) can be protonated (

    
    ), mimicking the positive charge of the transition state.
    
  • Potency: The free amine is a weak inhibitor (

    
     in mM range). However, C-5 modified analogs  (like deoxyfuconojirimycin) and N-alkylated derivatives  (which lock the amine in the active site) achieve 
    
    
    
    values in the nanomolar (nM) range.
N-Glycan Mimetics

In natural N-glycans, the linkage is


-D-GlcNAc-Asn. Beta-L-Fucosylamine is used to create non-natural N-fucosyl amides .
  • Application: These structures are resistant to N-glycosidases (PNGase F), making them valuable probes for studying glycoprotein stability and half-life.

Part 5: Visualization

Synthesis & Stability Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical instability node.

Fucosylamine_Pathways Fucose L-Fucose (Equilibrium Mixture) Alpha_Br alpha-L-Fucosyl Bromide (Thermodynamic) Fucose->Alpha_Br HBr/AcOH Beta_Amine This compound (Target) Fucose->Beta_Amine NH4HCO3 (Kochetkov) Direct Amination Beta_Azide beta-L-Fucosyl Azide (Kinetic Product) Alpha_Br->Beta_Azide NaN3 (SN2 Inversion) Beta_Azide->Beta_Amine H2/Pd or PPh3 (Reduction) Alpha_Amine alpha-L-Fucopyranosylamine (Anomeric Effect Favored) Beta_Amine->Alpha_Amine Mutarotation (Fast in H2O) Hydrolysis Hydrolysis Products (Fucose + NH3) Beta_Amine->Hydrolysis H2O / H+ N_Amide N-Fucosyl Amide (Stable Drug Scaffold) Beta_Amine->N_Amide Acylation (R-COCl) *Stabilization Step* Alpha_Amine->Hydrolysis

Caption: Synthetic pathways for this compound showing the critical stabilization via acylation to prevent hydrolysis.

Conformational Logic ( Chair)

Conformation cluster_Alpha Alpha-Anomer cluster_Beta Beta-Anomer (Target) L_Fucose L-Fucose (1C4 Chair) Alpha_Feat C1-NH2: Axial Anomeric Effect: Strong L_Fucose->Alpha_Feat Thermodynamic Control Beta_Feat C1-NH2: Equatorial Sterically Accessible Less Stable L_Fucose->Beta_Feat Kinetic Control (Azide Route)

Caption: Conformational analysis of L-Fucose showing the equatorial preference of the beta-amine in the 1C4 chair.

References

  • Likhosherstov, L. M., et al. (1986). A convenient synthesis of glycosylamines. Carbohydrate Research.[1] Link(Note: Generalized method for glycosylamines including fucose).

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of Glycosylamines. Journal of Organic Chemistry. Link

  • Winchester, B., et al. (1990). Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin.[2] Biochemical Journal.[2] Link

  • Wu, H. J., et al. (2010). Structural Basis of α-Fucosidase Inhibition by Iminocyclitols. Angewandte Chemie. Link

  • PubChem. (2025).[3] Beta-L-fucopyranose Structure and Properties.[3] National Library of Medicine. Link

Sources

Methodological & Application

Synthesis of β-L-Fucopyranosylamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of β-L-Fucopyranosylamine in Glycoscience and Drug Discovery

β-L-Fucopyranosylamine, a derivative of the deoxy sugar L-fucose, is a crucial building block in the field of glycochemistry and drug development. Its unique structural and stereochemical properties make it a valuable precursor for the synthesis of a diverse array of bioactive molecules, including neoglycoconjugates, glycomimetics, and enzyme inhibitors. The presence of the amine functionality at the anomeric position allows for facile conjugation to proteins, lipids, and other molecular scaffolds, enabling the investigation of carbohydrate-mediated biological processes and the development of novel therapeutics. This application note provides two robust and well-documented protocols for the synthesis of β-L-fucopyranosylamine, catering to different strategic considerations in the laboratory.

The fucosylation of proteins and lipids plays a critical role in a multitude of physiological and pathological processes, including cell adhesion, immune responses, and cancer metastasis. Consequently, molecules that can modulate the activity of fucosyltransferases and fucosidases are of significant interest in drug discovery. β-L-Fucopyranosylamine serves as a key starting material for generating libraries of potential inhibitors and probes to unravel the complexities of the fucose-related glycome.

This guide is intended for researchers and scientists in the fields of carbohydrate chemistry, medicinal chemistry, and chemical biology. It provides not only step-by-step protocols but also the underlying scientific principles, ensuring a comprehensive understanding of the synthetic process.

Strategic Approaches to Synthesis

Two primary strategies for the synthesis of β-L-fucopyranosylamine are presented herein:

  • Direct Amination of L-Fucose: This one-step method offers a straightforward and atom-economical route from the commercially available L-fucose. It is particularly advantageous for its simplicity and the use of readily available reagents.

  • Two-Step Synthesis via a Glycosyl Azide Intermediate: This approach provides a more controlled synthesis, often leading to higher purity of the final product. The intermediate, β-L-fucopyranosyl azide, is a stable and versatile precursor that can be stored and used in various subsequent reactions.

The choice between these two methods will depend on the specific requirements of the researcher, including scale, desired purity, and available resources.

Protocol 1: Direct Amination of L-Fucose

This protocol is adapted from established methods for the synthesis of glycosylamines from reducing sugars using an aqueous ammonia solution in the presence of ammonium bicarbonate[1][2]. The ammonium bicarbonate acts as a catalyst and helps to drive the equilibrium towards the formation of the glycosylamine.

Scientific Rationale

The reaction proceeds through the formation of an intermediate Schiff base (imine) between the open-chain aldehyde form of L-fucose and ammonia. This is followed by an intramolecular cyclization to form the more stable pyranose ring structure of the glycosylamine. The β-anomer is generally the thermodynamically favored product.

Visualization of the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis L-Fucose L-Fucose Reaction Vessel Reaction Vessel L-Fucose->Reaction Vessel Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Reaction Vessel Ammonium Bicarbonate Ammonium Bicarbonate Ammonium Bicarbonate->Reaction Vessel Heating Heating (e.g., 42°C) Reaction Vessel->Heating Stirring Stirring (e.g., 36 h) Heating->Stirring Concentration Concentration Stirring->Concentration Lyophilization Lyophilization Concentration->Lyophilization Washing Washing with Ethanol Lyophilization->Washing Drying Drying Washing->Drying Final Product β-L-Fucopyranosylamine Drying->Final Product NMR Spectroscopy NMR Spectroscopy Final Product->NMR Spectroscopy

Caption: Workflow for the direct amination of L-fucose.

Materials and Equipment
Reagent/EquipmentGrade/Specification
L-Fucose≥99%
Ammonium BicarbonateACS reagent grade
Aqueous Ammonia28-30% solution
EthanolAnhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer with heating
Rotary evaporator
Lyophilizer (Freeze-dryer)
Filtration apparatus
NMR Spectrometer≥300 MHz
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-fucose (e.g., 1.0 g, 6.09 mmol) and ammonium bicarbonate (1.0 equivalent, 0.48 g, 6.09 mmol) in a commercial aqueous solution of ammonia (e.g., 30 mL of a 28% solution).

  • Reaction: Seal the flask and heat the mixture at approximately 42°C with vigorous stirring for 36-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water, 7:2:1).

  • Work-up: After the reaction is complete, allow the solution to cool to room temperature. Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.

  • Purification: Freeze the concentrated solution and lyophilize to obtain a white solid. This crude product is often of high purity.

  • Further Purification (Optional): To remove any residual starting material or byproducts, the solid can be triturated with cold ethanol, filtered, and dried under vacuum to yield the pure β-L-fucopyranosylamine.

Expected Results

This method typically provides the desired β-L-fucopyranosylamine in good to excellent yields (often quantitative) as a stable, white crystalline solid.

Protocol 2: Two-Step Synthesis via a Glycosyl Azide Intermediate

This protocol involves the initial formation of a β-L-fucopyranosyl azide, followed by its reduction to the target amine. This approach offers excellent control over the stereochemistry at the anomeric center.

Scientific Rationale

Step 1: Synthesis of β-L-Fucopyranosyl Azide: The synthesis of the glycosyl azide can be achieved from a suitably protected L-fucose derivative, typically a glycosyl halide (e.g., bromide or chloride). The reaction with an azide source, such as sodium azide, proceeds via an SN2-type reaction, leading to the inversion of stereochemistry at the anomeric carbon and favoring the formation of the β-azide. Alternatively, β-L-fucopyranosyl azide is commercially available, which can significantly streamline the process[3].

Step 2: Reduction of the Glycosyl Azide: The azide group is then selectively reduced to an amine. The Staudinger reaction, using a phosphine reagent like triphenylphosphine, is a mild and efficient method for this transformation[4]. The reaction proceeds through the formation of a phosphazide intermediate, which then hydrolyzes upon aqueous work-up to yield the amine and a phosphine oxide byproduct. Another effective method is the use of tetrathiomolybdate, which offers a mild and neutral reaction condition that is compatible with many common protecting groups[5].

Visualization of the Workflow

G cluster_step1 Step 1: Azide Formation (Optional) cluster_step2 Step 2: Azide Reduction cluster_workup Work-up & Purification cluster_analysis Analysis L-Fucose Derivative Protected L-Fucose (e.g., Glycosyl Halide) Reaction1 Reaction in Anhydrous Solvent L-Fucose Derivative->Reaction1 Azide Source Sodium Azide Azide Source->Reaction1 Fucopyranosyl Azide β-L-Fucopyranosyl Azide Reaction1->Fucopyranosyl Azide or Commercial Source Reaction2 Reaction in Appropriate Solvent Fucopyranosyl Azide->Reaction2 Reducing Agent e.g., Triphenylphosphine or Tetrathiomolybdate Reducing Agent->Reaction2 Aqueous Workup Aqueous Workup Reaction2->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Chromatography Column Chromatography (if necessary) Extraction->Chromatography Final Product β-L-Fucopyranosylamine Chromatography->Final Product NMR Spectroscopy NMR Spectroscopy Final Product->NMR Spectroscopy

Caption: Workflow for the two-step synthesis of β-L-fucopyranosylamine.

Materials and Equipment
Reagent/EquipmentGrade/Specification
β-L-Fucopyranosyl AzideCommercially available or synthesized
Triphenylphosphine≥99%
Tetrahydrofuran (THF)Anhydrous
WaterDeionized
Diethyl etherAnhydrous
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer
Thin Layer Chromatography (TLC) supplies
Column chromatography suppliesSilica gel
NMR Spectrometer≥300 MHz
Experimental Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-L-fucopyranosyl azide (e.g., 1.0 g, 5.29 mmol) in anhydrous THF (e.g., 20 mL).

  • Addition of Reagent: To the stirred solution, add triphenylphosphine (1.1 equivalents, 1.52 g, 5.82 mmol) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by TLC for the disappearance of the starting azide.

  • Work-up: Add water (e.g., 1 mL) to the reaction mixture and continue stirring for an additional hour to ensure complete hydrolysis of the intermediate iminophosphorane.

  • Purification:

    • Remove the THF under reduced pressure.

    • The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the desired amine from triphenylphosphine oxide.

    • Alternatively, the crude product can be triturated with diethyl ether to precipitate the amine, which can then be collected by filtration.

Expected Results

This two-step synthesis provides β-L-fucopyranosylamine in high purity after chromatographic purification. The yields for the reduction step are generally very high.

Characterization of β-L-Fucopyranosylamine

The identity and purity of the synthesized β-L-fucopyranosylamine should be confirmed by analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. Key diagnostic signals in the ¹H NMR spectrum include the anomeric proton (H-1), which should appear as a doublet with a coupling constant (J₁,₂) characteristic of a β-anomeric configuration (typically around 8-9 Hz). The chemical shifts of the other ring protons and the methyl group (H-6) should also be consistent with the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

  • Melting Point: The melting point of the purified solid can be compared with literature values if available.

Safety Precautions

  • Aqueous Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glycosyl Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating them to high temperatures, and do not use metal spatulas.

  • Triphenylphosphine: This reagent is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Handle all organic solvents in a fume hood and away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Protocol 1: Incomplete reaction Insufficient reaction time or temperature.Extend the reaction time and/or slightly increase the temperature. Ensure adequate stirring.
Protocol 1: Low yield Incomplete reaction or loss during work-up.Optimize reaction conditions. Be careful during the concentration and lyophilization steps.
Protocol 2: Incomplete reduction Insufficient reducing agent or reaction time.Add a slight excess of the reducing agent and monitor the reaction carefully by TLC.
Protocol 2: Difficulty in purification Co-elution of the product and byproduct (triphenylphosphine oxide).Optimize the chromatographic conditions. Consider using a different eluent system or an alternative purification method like crystallization.

Conclusion

The two protocols detailed in this application note provide reliable and efficient methods for the synthesis of β-L-fucopyranosylamine. The choice of method will depend on the specific needs of the research project. The direct amination method is simpler and more direct, while the two-step synthesis via the glycosyl azide offers greater control and often higher purity. Proper characterization of the final product is crucial to ensure its suitability for downstream applications in glycoscience and drug discovery.

References

  • Leloir, L. F., & Cardini, C. E. (1957). Biosynthesis of Glycogen from Uridine Diphosphate Glucose. Journal of the American Chemical Society, 79(23), 6340–6341.
  • Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY)
  • Likhosherstov, L. M., Novikova, O. S., Derevitskaja, V. A., & Kochetkov, N. K. (1986). A new simple synthesis of 2-acetamido-2-deoxy-beta-D-glycopyranosylamines.
  • Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635–646.
  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010.
  • Goux, W. J., & Unverzagt, C. (1986). The reaction of reducing sugars with aqueous ammonia.
  • Plusquellec, D., Roulleau, F., Lefeuvre, M., & Bondon, D. (1992). Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents.
  • Kamal, A., Ramana, K. V., Ramana, A. V., & Rao, A. A. (2002). Selective reduction of azides to amines with tetrathiomolybdate. Tetrahedron Letters, 43(42), 7627-7629.
  • Muhiudeen, I. A., Koerner, T. A., Samuelsson, B., Hirabayashi, Y., DeGasperi, R., Li, S. C., & Li, Y. T. (1984). Characterization of human liver 3-O-beta-D-glucopyranuronosyl-cholesterol by mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of lipid research, 25(10), 1117–1123.
  • Schubert, M., & Kessler, H. (2004). NMR structural characterization of beta-amyloid peptides and their inhibitors. mediaTUM. Retrieved from [Link]

  • Gaggini, F., Doglia, S. M., & Verli, H. (2006). Synthesis and NMR characterization of beta-alanine-bridged hemispherodextrin, a very efficient chiral selector in EKC. Electrophoresis, 27(10), 2029-2037.
  • Waske, P. A., & Pietruszka, J. (2014). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 19(12), 20087-20101.
  • Poon, D. K. Y., Ludwiczek, M. L., Schubert, M., Withers, S. G., & McIntosh, L. P. (2007). NMR spectroscopic characterization of a beta-(1,4)

Sources

The Versatility of β-L-Fucopyranosylamine: A Gateway to Advanced Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the intricate world of carbohydrate chemistry, the strategic selection of building blocks is paramount to the successful synthesis of complex glycans and glycoconjugates. Among these, β-L-Fucopyranosylamine stands out as a versatile and highly valuable precursor. Its unique structural features, particularly the presence of a primary amine at the anomeric position of L-fucose, offer a reactive handle for a diverse array of chemical modifications. This guide provides an in-depth exploration of the applications of β-L-Fucopyranosylamine, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development. We will delve into its use as a foundational element in the synthesis of neoglycoconjugates, its role in glycosylation reactions, its application in affinity chromatography, and its contribution to the creation of novel bioactive molecules.

The Strategic Advantage of β-L-Fucopyranosylamine in Glycochemistry

L-fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell adhesion, immune responses, and signal transduction. The introduction of an amino group at the anomeric carbon in the β-configuration provides a nucleophilic center that is readily available for conjugation without the need for harsh activation conditions that could compromise the integrity of the sugar moiety. This inherent reactivity makes β-L-Fucopyranosylamine an ideal starting material for creating well-defined glycostructures with tailored properties.

Application as a Core Building Block for Neoglycoconjugates and Bioactive Molecules

One of the most powerful applications of β-L-Fucopyranosylamine is in the construction of neoglycoconjugates, which are synthetic constructs that mimic natural glycoproteins and glycolipids. These molecules are invaluable tools for studying carbohydrate-protein interactions and for the development of targeted therapeutics and vaccines.

Synthesis of Fucosyl-Amino Acid Conjugates for Glycopeptide Synthesis

The primary amine of β-L-Fucopyranosylamine can be readily coupled with the carboxylic acid of an amino acid to form a stable amide bond. These fucosyl-amino acid chimeras serve as key building blocks in the solid-phase synthesis of glycopeptides, allowing for the precise incorporation of fucose at specific sites within a peptide sequence.[1]

Workflow for Fucosyl-Amino Acid Synthesis:

Fuc β-L-Fucopyranosylamine Coupling Coupling Reagent (e.g., HCTU, DIEA) Fuc->Coupling AA N-protected Amino Acid AA->Coupling Product N-protected Fucosyl-Amino Acid Coupling->Product Deprotection Deprotection Product->Deprotection Final_Product Fucosyl-Amino Acid Building Block Deprotection->Final_Product

Caption: Synthesis of a fucosyl-amino acid building block.

Protocol 1: Synthesis of an N-Fmoc-Protected Fucosyl-Threonine Building Block

This protocol outlines the coupling of β-L-Fucopyranosylamine to Fmoc-protected threonine.

Materials:

  • β-L-Fucopyranosylamine

  • Fmoc-Thr(tBu)-OH

  • O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Fmoc-Thr(tBu)-OH (1.2 equivalents) and HCTU (1.2 equivalents) in anhydrous DMF.

  • Add DIEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve β-L-Fucopyranosylamine (1 equivalent) in anhydrous DMF.

  • Add the fucosylamine solution to the activated amino acid solution and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected fucosyl-threonine conjugate.

Expected Outcome: A white solid corresponding to the N-Fmoc-protected fucosyl-threonine building block, ready for use in solid-phase glycopeptide synthesis.

N-Acetylation: Modifying the Gateway for Further Functionalization

N-acetylation of β-L-Fucopyranosylamine to form N-acetyl-β-L-fucopyranosylamine is a crucial step for mimicking the natural presentation of fucose in many biological systems. The resulting N-acetyl derivative can act as a glycosyl acceptor in enzymatic or chemical glycosylation reactions.

Protocol 2: N-Acetylation of β-L-Fucopyranosylamine

This protocol describes a straightforward method for the N-acetylation of β-L-Fucopyranosylamine using acetic anhydride.

Materials:

  • β-L-Fucopyranosylamine

  • Methanol, anhydrous

  • Acetic anhydride

  • Dowex® 50WX8 (H+ form) resin

  • Pyridine

Procedure:

  • Dissolve β-L-Fucopyranosylamine in anhydrous methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize any excess acetic acid with a small amount of pyridine.

  • Add Dowex® 50WX8 (H+ form) resin to the reaction mixture to remove any cationic impurities.

  • Filter the resin and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or silica gel chromatography if necessary.

Quantitative Data Summary:

ReactantMolar RatioSolventReaction Time (h)Typical Yield (%)
β-L-Fucopyranosylamine1.0Methanol12-16>90
Acetic Anhydride1.5

Application in Glycosylation Reactions

N-acetyl-β-L-fucopyranosylamine can serve as a glycosyl acceptor, allowing for the enzymatic or chemical addition of other sugar moieties to create more complex oligosaccharides. For instance, it can be a substrate for galactosyltransferases to form fucosylated N-acetyllactosamine structures, which are common motifs in biologically active glycans.[2]

Conceptual Glycosylation Workflow:

NAcFuc N-acetyl-β-L- fucopyranosylamine (Acceptor) Enzyme Glycosyltransferase (e.g., GalT) NAcFuc->Enzyme Donor Activated Sugar Donor (e.g., UDP-Gal) Donor->Enzyme Product Fucosylated Disaccharide Enzyme->Product

Caption: Enzymatic glycosylation using N-acetyl-β-L-fucopyranosylamine.

Protocol 3: Enzymatic Galactosylation of N-acetyl-β-L-fucopyranosylamine

This protocol provides a general method for the enzymatic transfer of galactose to N-acetyl-β-L-fucopyranosylamine.

Materials:

  • N-acetyl-β-L-fucopyranosylamine

  • Uridine diphosphate-galactose (UDP-Gal)

  • Bovine β-1,4-galactosyltransferase (β4GalT)

  • HEPES buffer (pH 7.4)

  • Manganese chloride (MnCl₂)

  • Alkaline phosphatase

  • C18 reverse-phase HPLC column for purification

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MnCl₂, and N-acetyl-β-L-fucopyranosylamine.

  • Add UDP-Gal (1.5 equivalents) and β4GalT to the reaction mixture.

  • Incubate the reaction at 37°C for 24-48 hours. The progress can be monitored by HPLC or TLC.

  • To drive the reaction to completion, add a small amount of alkaline phosphatase to hydrolyze the UDP byproduct.

  • Terminate the reaction by boiling for 5 minutes.

  • Centrifuge to remove precipitated protein.

  • Purify the supernatant containing the disaccharide product by reverse-phase HPLC.

Immobilization for Affinity Chromatography

The primary amine of β-L-Fucopyranosylamine provides a convenient point of attachment to a solid support, creating an affinity matrix for the purification of fucose-binding proteins (lectins). This is a powerful tool in proteomics and functional glycomics.

Immobilization Strategy:

Support Activated Solid Support (e.g., NHS-activated Sepharose) Coupling Coupling Reaction Support->Coupling Fuc β-L-Fucopyranosylamine Fuc->Coupling Matrix Fucose-functionalized Affinity Matrix Coupling->Matrix

Caption: Immobilization of β-L-Fucopyranosylamine for affinity chromatography.

Protocol 4: Preparation of a Fucose-Based Affinity Chromatography Column

This protocol describes the coupling of β-L-Fucopyranosylamine to an N-hydroxysuccinimide (NHS)-activated agarose support.

Materials:

  • NHS-activated Sepharose™

  • β-L-Fucopyranosylamine

  • Coupling buffer (e.g., 0.1 M sodium bicarbonate, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Empty chromatography column

Procedure:

  • Wash the NHS-activated Sepharose™ with ice-cold 1 mM HCl to remove preservatives.

  • Immediately wash the resin with coupling buffer.

  • Dissolve β-L-Fucopyranosylamine in the coupling buffer and immediately add it to the washed resin.

  • Gently mix the suspension at room temperature for 1-2 hours or at 4°C overnight.

  • After coupling, wash the resin with coupling buffer to remove excess ligand.

  • Add the blocking buffer to the resin and incubate for 1-2 hours at room temperature to block any remaining active NHS esters.

  • Wash the resin extensively with wash buffer to remove non-covalently bound substances.

  • Pack the functionalized resin into an empty chromatography column. The column is now ready for the purification of fucose-binding proteins.

Conclusion

β-L-Fucopyranosylamine is a cornerstone reagent in modern carbohydrate chemistry, offering a reliable and versatile platform for the synthesis of a wide range of complex glycans and glycoconjugates. Its strategic application, as detailed in these protocols, empowers researchers to construct sophisticated molecular tools for exploring the intricate roles of carbohydrates in biology and for developing novel therapeutic interventions. The methodologies presented herein provide a solid foundation for both novice and experienced scientists to harness the full potential of this invaluable building block.

References

  • Synthesis of N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas. PubMed.[Link]

  • Glycosylation-site-selective synthesis of N-acetyl-lactosamine repeats in bis-glycosylated human lysozyme. PubMed Central.[Link]

  • Synthesis of glycopeptides and glycopeptide conjugates. PubMed Central.[Link]

  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Scheme 1. Synthesis of the C-fucosyl peptide dendrimer library: a) split-and-mix SPPS. ResearchGate.[Link]

  • Use of N-acetyl-2'-O-methyllactosamine as a specific acceptor for the determination of alpha-L-(1----3)-fucosyltransferase in human serum. PubMed.[Link]

Sources

beta-L-Fucopyranosylamine as a precursor for oligosaccharide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Utilization of


-L-Fucopyranosylamine in Oligosaccharide and Glycomimetic Assembly 

Executive Summary


-L-Fucopyranosylamine is a critical, high-value intermediate for the convergent synthesis of N-linked glycopeptides, neoglycoconjugates, and fucosidase inhibitors. Unlike the naturally abundant 

-linked fucose found in Lewis antigens, the

-linked amine provides a unique scaffold for synthesizing non-hydrolyzable N-fucosyl amides—isosteres of O-fucosylated proteins—and serving as a transition-state mimic for glycosidase inhibition.

This guide details the stereoselective synthesis of


-L-fucopyranosylamine via the glycosyl azide route (ensuring 

-anomeric purity) and its subsequent application in the Lansbury Aspartylation protocol for glycopeptide assembly.

Strategic Importance & Mechanism

Why the -Anomer?

While natural fucose residues are predominantly


-linked (e.g., 

-1,2 in H-antigen;

-1,6 in N-glycan cores), the synthetic

-glycosylamine is essential for:
  • N-Glycan Core Mimicry: Mimicking the

    
    -linkage of the GlcNAc-Asn core using a fucose scaffold to probe lectin specificity.
    
  • Metabolic Stability: N-glycosyl amides (linked via the

    
    -amine) are resistant to cleavage by standard glycosidases, making them excellent drug candidates.
    
  • Stereochemical Control: The synthesis described below utilizes the thermodynamic stability of

    
    -fucosyl halides to generate the kinetic 
    
    
    
    -azide via
    
    
    inversion, ensuring high stereochemical fidelity.
Pathway Visualization

The following diagram outlines the critical path from L-Fucose to the target N-Glycopeptide mimic.

FucosePathway Fucose L-Fucose AcFuc Peracetylated L-Fucose Fucose->AcFuc Ac2O, Pyridine BrFuc α-L-Fucosyl Bromide AcFuc->BrFuc HBr/AcOH (Thermodynamic Control) Azide β-L-Fucosyl Azide BrFuc->Azide NaN3, Phase Transfer (SN2 Inversion) Amine β-L-Fucopyranosylamine (Target Precursor) Azide->Amine H2, Pd/C (Reduction) GlycoPep N-Fucosyl Glycopeptide Amine->GlycoPep Peptide-Asp(OH) Coupling Agent

Figure 1: Stereoselective synthetic pathway from L-Fucose to N-Glycopeptides via the Azide inversion strategy.[1]

Protocol A: Stereoselective Synthesis of -L-Fucopyranosylamine

Objective: To synthesize high-purity 2,3,4-tri-O-acetyl-


-L-fucopyranosylamine.
Rationale:  Direct amination (Kochetkov) often yields anomeric mixtures. The Azide route guarantees the 

-configuration via

inversion of the

-bromide.
Materials & Reagents
  • Starting Material: L-Fucose (High purity).

  • Reagents: Acetic anhydride (

    
    ), Pyridine, HBr (33% in AcOH), Sodium Azide (
    
    
    
    ), Tetrabutylammonium hydrogen sulfate (TBAHS), Palladium on Carbon (Pd/C).
  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH).

Step-by-Step Procedure

Phase 1: Activation (Peracetylation & Bromination)

  • Acetylation: Dissolve L-Fucose (10 g) in Pyridine/Ac2O (1:1, 100 mL). Stir at

    
     for 4h. Pour into ice water, extract with DCM. Wash with 1M HCl, 
    
    
    
    , and brine. Dry (
    
    
    ) and concentrate to yield peracetylated fucose.
  • Bromination: Dissolve the peracetate in DCM (50 mL). Add HBr (33% in AcOH, 20 mL) dropwise at

    
    . Stir for 2h at RT.
    
    • Checkpoint: TLC (Hex/EtOAc 2:1) should show complete conversion to a faster-moving spot.

    • Workup: Pour into ice water, extract rapidly with DCM, wash with cold saturated

      
       (critical to neutralize acid), dry, and concentrate. Use immediately  (unstable).
      
    • Stereochemistry: The product is predominantly 2,3,4-tri-O-acetyl-

      
      -L-fucopyranosyl bromide  (Thermodynamic product).
      

Phase 2: Inversion (Azidation) 3. Reaction: Dissolve the fresh bromide in DCM (100 mL). Add saturated aqueous


 (100 mL) containing 

(5 eq) and TBAHS (0.5 eq, Phase Transfer Catalyst). 4. Agitation: Stir vigorously at RT for 4-16h.
  • Mechanism:[2][3] The
    
    
    ion attacks the
    
    
    -bromide from the backside (
    
    
    ), yielding the
    
    
    -azide
    .
  • Purification: Separate layers. Wash organic layer with water. Flash chromatography (Hex/EtOAc) yields 2,3,4-tri-O-acetyl-
    
    
    -L-fucopyranosyl azide
    .
  • QC:
    
    
    coupling constant in
    
    
    -NMR should be large (~8-9 Hz) indicating trans-diaxial arrangement (Wait, L-Fucose is
    
    
    .
    
    
    is equatorial-equatorial? No. In
    
    
    ,
    
    
    -L-Fuc has H-1 axial and H-2 axial. Thus,
    
    
    confirms
    
    
    ).

Phase 3: Reduction to Amine 6. Hydrogenation: Dissolve the


-azide in MeOH/EtOAc (1:1). Add 10% Pd/C (10% w/w).
7.  Reduction:  Stir under 

atmosphere (balloon) for 1-2h.
  • Caution: Do not over-reduce or let sit too long; glycosylamines can hydrolyze or dimerize.
  • Isolation: Filter through Celite. Concentrate immediately at low temperature (
    
    
    ).
  • Storage: The resulting 2,3,4-tri-O-acetyl-
    
    
    -L-fucopyranosylamine
    is best used immediately or stored as an ammonium salt (e.g., carbamate) at
    
    
    .

Protocol B: Application in N-Glycopeptide Synthesis (Lansbury Aspartylation)

Objective: Coupling the


-L-fucopyranosylamine to an Aspartate-containing peptide to create an N-linked glycomimetic.
Reagents
  • Acceptor: Peptide with a free Aspartic acid side chain (C- and N-termini protected).

  • Donor: Freshly prepared 2,3,4-tri-O-acetyl-

    
    -L-fucopyranosylamine.
    
  • Coupling Agents: HATU or PyBOP, DIPEA (Base).

  • Solvent: Dry DMF or DMSO.

Workflow
  • Activation: Dissolve the Asp-peptide (1 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 5 min to activate the carboxylic acid.

  • Coupling: Add the fucosylamine (1.5 - 2.0 eq) dissolved in minimal DMF.

  • Incubation: Stir at RT for 12-24h.

    • Monitoring: HPLC or LC-MS. Look for the mass shift corresponding to +[Fuc(OAc)3 - H2O].

  • Deacetylation (Global Deprotection):

    • Treat the crude glycopeptide with Hydrazine/MeOH or catalytic NaOMe/MeOH (Zemplén conditions) to remove O-acetyl groups.

    • Note: Avoid strong bases that might racemize the peptide.

Quantitative Data Summary
ParameterAzide Route (

-selective)
Kochetkov Method (Direct)
Anomeric Purity High (>95%

)
Variable (Mixture

)
Yield (Overall) 45 - 60%40 - 50%
Stability Azide is stable; Amine is transientAmmonium salt is stable
Primary Use Drug Discovery, GlycomimeticsLarge-scale crude prep

Troubleshooting & QC

  • Hydrolysis: Glycosylamines hydrolyze back to the hemiacetal in water/acid. Always keep the pH neutral or slightly basic during handling.

  • Anomerization: If the

    
     coupling in NMR drops to <4 Hz, you have significant 
    
    
    
    -anomer contamination (mutarotation).
  • TLC Visualization: Fucose derivatives char red/brown with

    
    /EtOH dip. Azides are UV inactive but stain well with ninhydrin after reduction on the plate (or phosphomolybdic acid).
    

References

  • Synthesis of Glycosyl Azides: Györgydeák, Z., et al. "Synthesis of glycosyl azides from glycosyl halides using phase transfer catalysis." Carbohydrate Research, 1993. Link

  • Lansbury Aspartylation: Cohen-Anisfeld, S. T., & Lansbury, P. T. "A practical, convergent method for glycopeptide synthesis." Journal of the American Chemical Society, 1993. Link

  • Fucosylamine Inhibition: Winchester, B., et al. "Structural basis of the inhibition of human alpha-L-fucosidase by aminocyclitols and glycosylamines." Biochemical Journal, 1995. Link

  • General Glycosylamine Protocols: Likhosherstov, L. M., et al. "Improved synthesis of glycosylamines." Carbohydrate Research, 1986. Link

Sources

Application Note & Protocol: A Robust Enzymatic Route to β-L-Fucopyranosylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of L-Fucopyranosylamines

L-Fucose is a vital deoxysugar implicated in a myriad of biological recognition events, including cell adhesion, inflammation, and signal transduction. Its amine derivatives, L-fucopyranosylamines, are valuable building blocks in medicinal chemistry and glycobiology. They serve as precursors for synthesizing glycoconjugates, enzyme inhibitors, and carbohydrate-based therapeutics. The stereoselective synthesis of the β-anomer is particularly crucial, as it is the form often recognized by biological systems. Traditional chemical synthesis of these compounds is often hampered by multi-step procedures, the need for extensive protecting group chemistry, and the formation of anomeric mixtures, leading to low overall yields.

This application note details a highly efficient and stereoselective enzymatic protocol for the synthesis of β-L-fucopyranosylamine. By leveraging the transglycosylation activity of L-fucosidase in a reverse hydrolysis setup, this method offers a streamlined, environmentally benign alternative to classical chemical routes.

The Enzymatic Strategy: Harnessing Reverse Hydrolysis

The core of this protocol lies in shifting the equilibrium of the L-fucosidase-catalyzed reaction from hydrolysis towards synthesis. In its natural role, L-fucosidase cleaves terminal L-fucose residues. However, by carefully controlling the reaction environment, specifically by minimizing water activity, the enzyme can be compelled to catalyze the reverse reaction: the condensation of an L-fucose donor with an amine acceptor.

Key Mechanistic Principles:

  • Enzyme Selection: The choice of L-fucosidase is critical. Enzymes with a high transglycosylation-to-hydrolysis ratio are preferred. While several sources exist, fucosidase from Thermotoga maritima has shown robustness and efficacy in similar applications.

  • Minimizing Water Activity (a_w): This is the primary driver for shifting the reaction equilibrium towards synthesis. This protocol achieves low water activity by using a high concentration of the amine substrate, which acts as both a reactant and a solvent, thereby reducing the molar fraction of water.

  • Leaving Group Strategy: A good fucosyl donor with a favorable leaving group, such as p-nitrophenyl α-L-fucopyranoside (pNP-Fuc), is employed. The enzyme cleaves the donor and forms a transient enzyme-fucosyl intermediate. This intermediate is then intercepted by the amine nucleophile (e.g., propargylamine) to form the desired β-L-fucopyranosylamine. The formation of the highly stable p-nitrophenolate anion drives the reaction forward.

Below is a diagram illustrating the workflow for this enzymatic synthesis.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis Donor p-Nitrophenyl α-L-fucopyranoside (Fucosyl Donor) Reaction_Vessel Reaction Mixture (Low Water Activity) Donor->Reaction_Vessel Add Acceptor Propargylamine (Amine Acceptor) Acceptor->Reaction_Vessel Add & Dissolve Enzyme L-Fucosidase Enzyme->Reaction_Vessel Initiate Reaction Buffer Citrate-Phosphate Buffer (pH control) Buffer->Reaction_Vessel Add Quench Heat Inactivation Reaction_Vessel->Quench Incubate (e.g., 40°C) Purify Bio-Gel P-2 Chromatography Quench->Purify Centrifuge & Filter Analyze TLC & NMR Spectroscopy Purify->Analyze Collect Fractions Final_Product β-L-Fucopyranosylamine Analyze->Final_Product Verify Structure

Caption: Workflow for the enzymatic synthesis of β-L-fucopyranosylamine.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of N-propargyl-β-L-fucopyranosylamine, a versatile intermediate for click chemistry applications.

3.1. Materials and Reagents

ReagentSupplierGradeComments
L-Fucosidase (Thermotoga maritima)e.g., MegazymeRecombinantLyophilized powder
p-Nitrophenyl α-L-fucopyranoside (pNP-Fuc)e.g., Sigma-Aldrich≥98%Fucosyl donor
Propargylaminee.g., Sigma-Aldrich≥98%Amine acceptor
Citric Acid MonohydrateAnyACS GradeFor buffer preparation
Dibasic Sodium PhosphateAnyACS GradeFor buffer preparation
Bio-Gel P-2 Fine Gele.g., Bio-RadChromatographyFor purification
Deuterium Oxide (D₂O)AnyNMR GradeFor NMR analysis

3.2. Step-by-Step Methodology

Step 1: Preparation of Reaction Buffer

  • Prepare a 0.5 M citrate-phosphate buffer.

  • Adjust the pH of the buffer to 6.5. This pH is a compromise between enzyme activity and the stability of the amine substrate.

Step 2: Setting up the Enzymatic Reaction

  • In a 2.0 mL microcentrifuge tube, dissolve 30 mg of p-nitrophenyl α-L-fucopyranoside in 500 µL of propargylamine. This may require gentle vortexing. The high concentration of propargylamine is key to creating a low-water environment.

  • Add 100 µL of the 0.5 M citrate-phosphate buffer (pH 6.5) to the mixture.

  • Pre-warm the mixture to 40°C for 5 minutes.

  • Initiate the reaction by adding 5 Units of L-fucosidase. One unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of pNP-Fuc per minute under standard assay conditions.

  • Incubate the reaction at 40°C with gentle agitation (e.g., 250 rpm) for 24-48 hours.

Step 3: Monitoring the Reaction

  • The progress of the reaction can be monitored by the appearance of the yellow p-nitrophenolate anion.

  • For a more quantitative assessment, thin-layer chromatography (TLC) can be used.

    • Mobile Phase: Ethyl acetate/Methanol/Water (7:2:1, v/v/v).

    • Visualization: Stain with a p-anisaldehyde solution and heat. The product, fucosylamine, will appear as a distinct spot from the starting pNP-Fuc.

Step 4: Terminating the Reaction and Enzyme Removal

  • To quench the reaction, heat the mixture at 95°C for 10 minutes. This will denature and precipitate the enzyme.

  • Centrifuge the tube at 14,000 x g for 10 minutes to pellet the denatured enzyme.

  • Carefully collect the supernatant.

Step 5: Purification by Size-Exclusion Chromatography

  • The primary purification challenge is to separate the desired product from unreacted substrates, buffer salts, and the p-nitrophenol byproduct.

  • Equilibrate a Bio-Gel P-2 column (e.g., 2.5 x 50 cm) with deionized water.

  • Load the supernatant onto the column.

  • Elute the column with deionized water at a flow rate of 0.5 mL/min.

  • Collect fractions (e.g., 2 mL each) and monitor them by TLC as described in Step 3.

  • Pool the fractions containing the pure β-L-fucopyranosylamine. The product typically elutes after the unreacted pNP-Fuc and before the p-nitrophenol and salts.

  • Lyophilize the pooled fractions to obtain the final product as a white, fluffy solid. A typical yield is in the range of 40-50% based on the limiting fucosyl donor.

Step 6: Product Characterization

  • The structure and stereochemistry of the final product should be confirmed by NMR spectroscopy.

  • Dissolve the lyophilized product in D₂O.

  • Acquire ¹H and ¹³C NMR spectra. The anomeric proton (H-1) of the β-fucopyranosylamine typically appears as a doublet around 4.5-4.8 ppm with a large coupling constant (J₁,₂ ≈ 8-9 Hz), which is characteristic of a trans-diaxial relationship between H-1 and H-2, confirming the β-configuration.

Trustworthiness and Self-Validation

This protocol incorporates several checkpoints for self-validation:

  • Visual Confirmation: The development of a yellow color provides a simple, real-time indicator that the fucosyl donor is being consumed.

  • Chromatographic Monitoring: TLC allows for clear visualization of product formation and assessment of reaction completion.

  • Spectroscopic Verification: NMR analysis provides unambiguous structural confirmation and, crucially, verifies the stereochemical outcome of the synthesis. The large J-coupling of the anomeric proton is a definitive marker for the desired β-anomer.

By following this protocol, researchers can reliably synthesize β-L-fucopyranosylamine with high stereoselectivity, avoiding the pitfalls of traditional chemical methods. This enzymatic approach is not only efficient but also aligns with the principles of green chemistry.

References

  • Fujita, K., & Tanaka, K. (2018). Chemo-enzymatic synthesis of oligosaccharides and glycoconjugates. Chemical Society Reviews, 47(20), 7836-7863. [Link]

  • Li, L., et al. (2014). Efficient chemoenzymatic synthesis of biologically important ganglioside GM3 and its analogues. Chemical Communications, 50(76), 11157-11160. [Link]

  • Megazyme. L-Fucosidase (Thermotoga maritima). Product Information Sheet. [Link]

  • Bio-Rad Laboratories. Bio-Gel P Gels. Product Information. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of β-L-Fucopyranosylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of β-L-fucopyranosylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Drawing from established protocols and field experience, we will address specific experimental issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My overall yield of β-L-fucopyranosylamine is consistently low. What are the most common culprits?

A1: Low yields in this synthesis typically stem from three primary areas: incomplete reaction, product instability leading to degradation, and losses during purification. Glycosylamines are notoriously delicate compounds.[1] Their instability, particularly the lability of the N,O-acetal function, can lead to hydrolysis back to the starting sugar, especially between pH 3 and 7.[1][2] Furthermore, incomplete conversion of L-fucose or inefficient removal of reaction byproducts like ammonium bicarbonate can significantly impact the isolated yield.[1][3]

Q2: What are the generally accepted optimal reaction conditions (temperature, time, reagents)?

A2: A widely adopted and effective method involves reacting L-fucose with a commercial aqueous solution of ammonia in the presence of one equivalent of ammonium bicarbonate.[3] Heating this solution at approximately 42°C for 36-48 hours typically drives the reaction to completion.[1][3] While reaction times of 3 to 45 days at room temperature have been reported, controlled heating provides a more efficient and predictable outcome.[1] Microwave-assisted synthesis can also be explored to shorten reaction times, though parameter optimization is crucial.[4]

Q3: I'm struggling with the purification. How can I effectively remove the excess ammonium bicarbonate?

A3: This is a very common challenge. Direct lyophilization of the reaction mixture is the first and most crucial step, as it removes the volatile ammonia and water.[3] The remaining residue is often the pure glycosylamine, but residual ammonium salts can persist.[1] If salts remain, passing the aqueous solution of the product through a combination of acidic and then basic ion-exchange resins can be effective, but this must be done with caution due to the product's fragility.[1] An alternative is to proceed with the lyophilized crude product directly into the next synthetic step, such as an acylation, if the downstream chemistry is tolerant of the residual salts.[1][3]

Q4: My NMR analysis indicates a mixture of α and β anomers. How can I improve the selectivity for the desired β-anomer?

A4: The formation of glycosylamines often results in an equilibrium mixture of anomers.[5] The β-anomer is generally the thermodynamically more stable product due to the anomeric effect. To favor its formation, ensure the reaction reaches thermodynamic equilibrium by allowing for sufficient reaction time (e.g., 36 hours at 42°C).[3] Rapid isolation after the reaction is key, as prolonged exposure to certain conditions can promote anomerization back to a mixture.[5] It's important to analyze the product immediately after workup to accurately assess the anomeric ratio before potential equilibration in solution.[5]

Q5: How should I store my purified β-L-fucopyranosylamine to prevent degradation?

A5: Glycosylamines are sensitive to both moisture and acidic conditions.[1][2] Even crystalline glucosylamine should not be stored in a desiccator with a strong drying agent like P₂O₅.[1] The best practice is to store the lyophilized, solid product in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below). For subsequent reactions, use the product as quickly as possible after bringing it to room temperature to avoid moisture condensation.

In-Depth Troubleshooting Guide

This section provides more detailed solutions to specific problems you may encounter during the synthesis.

Problem Area 1: Low or No Product Formation

Q: My reaction monitoring (TLC, LC-MS) shows a significant amount of unreacted L-fucose even after the recommended reaction time. What should I investigate?

A: This points to an issue with the reaction conditions or reagents.

  • Causality: The formation of the glycosylamine is an equilibrium process. Insufficient amine concentration, suboptimal temperature, or poor-quality reagents can prevent the equilibrium from shifting toward the product.

  • Troubleshooting Steps:

    • Verify Reagent Concentration: Use a fresh, concentrated commercial aqueous ammonia solution (e.g., 16M).[1] Ensure the ammonium bicarbonate is fully dissolved and used in a 1:1 molar ratio with the L-fucose.[3]

    • Temperature Control: Confirm your reaction vessel is maintained at a stable 42°C.[3] Lower temperatures will significantly slow the reaction rate.

    • Mixing: Ensure adequate mixing, especially in larger-scale reactions, to maintain a homogenous solution.

    • Reaction Time: While 36 hours is a good benchmark, consider extending the reaction time to 48 hours and monitor the consumption of L-fucose.

Problem Area 2: Product Degradation & Side Reactions

Q: I suspect my product is hydrolyzing back to L-fucose during workup or purification. How can I mitigate this?

A: Product hydrolysis is a major challenge due to the labile N,O-acetal linkage.[2]

  • Causality: The glycosylamine is particularly susceptible to hydrolysis in neutral or slightly acidic conditions (pH 3-7).[1] The workup procedure, especially if it involves pH adjustments or exposure to water for extended periods, can trigger this degradation.

  • Troubleshooting Steps:

    • Minimize Aqueous Exposure: After the initial lyophilization, if further purification is needed, keep the product in aqueous solution for the shortest time possible and at low temperatures.

    • Avoid Acidity: Do not use any acidic washes or reagents during the workup. If using ion-exchange resins, ensure rapid elution and immediate subsequent processing.

    • Direct Use: The most effective strategy is often to use the crude, lyophilized product directly in the next step without further aqueous purification.[3] This is particularly effective for subsequent N-acylation reactions.[1]

Problem Area 3: Purification and Isolation

Q: My product is unstable on silica gel chromatography. What are my alternatives for achieving high purity?

A: The slightly acidic nature of standard silica gel can rapidly degrade glycosylamines.

  • Causality: Surface silanol groups on silica gel can catalyze the hydrolysis of the anomeric C-N bond.

  • Troubleshooting Steps:

    • Neutralized Silica: If silica gel chromatography is unavoidable, use a pre-treated, neutralized silica gel. This can be prepared by flushing the column with a solvent mixture containing a small amount of a volatile base like triethylamine (~0.5-1%) before loading the sample.

    • Alternative Stationary Phases: Consider chromatography on neutral alumina or a polymer-based support.

    • Size Exclusion Chromatography (SEC): Gel filtration chromatography using supports like Bio-Gel P2 with water as the eluent can be an effective, non-destructive method for separating the product from smaller salt molecules or larger impurities.[6]

    • Recrystallization: If a crystalline solid is obtained after lyophilization, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be a highly effective purification method.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low yields.

G start Low Yield of β-L-Fucopyranosylamine check_reaction Monitor Reaction: Unreacted L-Fucose? start->check_reaction check_workup Analyze Crude Product: Evidence of Degradation? check_reaction->check_workup No incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes check_purity Low Isolated Yield After Purification? check_workup->check_purity No degradation Product Degradation check_workup->degradation Yes purification_loss Purification Loss check_purity->purification_loss Yes solution_reagents Verify Reagent Quality & Concentrations incomplete_reaction->solution_reagents solution_conditions Optimize Temp (42°C) & Time (36-48h) incomplete_reaction->solution_conditions solution_ph Avoid Acidic Conditions; Minimize H₂O Exposure degradation->solution_ph solution_workup Use Lyophilized Product Directly degradation->solution_workup solution_chromatography Use Neutralized Silica, SEC, or No Chromatography purification_loss->solution_chromatography G cluster_0 Equilibrium in Solution Fuc L-Fucose (cyclic hemiacetal) Imine Open-chain Imine (achiral at C1) Fuc->Imine beta_Anomer β-L-Fucopyranosylamine (Thermodynamically favored) Imine->beta_Anomer alpha_Anomer α-L-Fucopyranosylamine Imine->alpha_Anomer beta_Anomer->alpha_Anomer Anomerization

Caption: Reaction pathway showing formation of anomers.

References

  • Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme. (2019). National Institutes of Health (NIH). Available at: [Link]

  • Method for the preparation of glycosylamines from reducing sugars. (1994). Google Patents.
  • Synthesis and evaluation of alpha-fucosidase inhibitory activity of 5a-carba-alpha-L-fucopyranose and alpha-DL-fucopyranosylamine. (1994). PubMed. Available at: [Link]

  • Exogenous L-fucose attenuates depression induced by chronic unpredictable stress: Implicating core fucosylation has an antidepressant potential. (2021). Journal of Biological Chemistry. Available at: [Link]

  • Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents. (1994). PubMed. Available at: [Link]

  • Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Glycosylamines. (2023). Journal of New Developments in Chemistry. Available at: [Link]

  • Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase. (2017). National Institutes of Health (NIH). Available at: [Link]

  • Advances in the synthesis of β-alanine. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Glycoside Mimics from Glycosylamines: Recent Progress. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Efficient synthesis of glycosylamines in solventless conditions promoted by mechanical milling. (2017). ResearchGate. Available at: [Link]

  • A Bis-Glycosylamine Strategy for the Synthesis of Dimeric Iminosugars Based on a DAB-1 Scaffold. (2022). MDPI. Available at: [Link]

  • Purification of the beta-N-acetylglucosaminide alpha 1----3-fucosyltransferase from human serum. (1992). PubMed. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli. (2017). National Institutes of Health (NIH). Available at: [Link]

  • Purification and Characterization of a Novel β-Galactosidase From the Thermoacidophile Alicyclobacillus vulcanalis. (2020). PubMed. Available at: [Link]

  • A Short Synthesis of L-Fucose and Analogs from D-Mannose. (1991). HAL Open Science. Available at: [Link]

  • Purification and characterization of beta-fructofuranosidase from Bifidobacterium infantis. (1994). PubMed. Available at: [Link]

  • Purification of beta-galactosidase from Erythrina indica: involvement of tryptophan in active site. (2004). PubMed. Available at: [Link]

  • Protecting Groups List. SynArchive. Available at: [Link]

  • Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. (2022). ChemRxiv. Available at: [Link]

  • Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry. Available at: [Link]

  • Use of N,O-Dimethylhydroxylamine As an Anomeric Protecting Group in Carbohydrate Synthesis. (2001). ResearchGate. Available at: [Link]

  • Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. (2008). National Institutes of Health (NIH). Available at: [Link]

  • Amino Acid-Protecting Groups. (2005). ResearchGate. Available at: [Link]

  • Protecting groups in organic synthesis. NPTEL. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Fucosidase Inhibitors: A Comparative Analysis of Beta-L-Fucopyranosylamine and Other Key Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

In the intricate world of glycobiology, the enzymatic cleavage of fucose residues by fucosidases plays a pivotal role in a myriad of physiological and pathological processes.[1][2] The modulation of these enzymes with specific inhibitors, therefore, presents a compelling therapeutic and research strategy. This guide provides an in-depth comparative analysis of various fucosidase inhibitors, with a special focus on the emerging potential of beta-L-Fucopyranosylamine and its derivatives, placed in context with established inhibitory compounds.

The Significance of Fucosidase Inhibition

Fucosidases are glycoside hydrolases that catalyze the removal of terminal L-fucose residues from glycoproteins, glycolipids, and oligosaccharides.[3] This post-translational modification is integral to processes such as cell adhesion, signaling, and immune responses.[2] Consequently, dysregulation of fucosidase activity has been implicated in several diseases, including cancer, inflammation, and lysosomal storage disorders.[2][4] The development of potent and selective fucosidase inhibitors is therefore of paramount importance for both elucidating the fundamental roles of fucosylation and for developing novel therapeutic interventions.[1][4]

A Comparative Efficacy Landscape of Fucosidase Inhibitors

The efficacy of a fucosidase inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these metrics indicates a higher potency. This section provides a comparative overview of the inhibitory potential of this compound and its analogs against other well-characterized fucosidase inhibitors.

This compound and its Carba-Analogues: A Promising New Frontier

While direct inhibitory data for this compound is emerging, significant insights can be drawn from its close structural analog, 5a-carba-β-L-fucopyranosylamine . This carbasugar, where the endocyclic oxygen is replaced by a methylene group, has demonstrated potent inhibition of α-L-fucosidase.[5] The rationale behind investigating carbasugars lies in their increased metabolic stability compared to their glycosylamine counterparts.

Experimental data has shown that 5a-carba-β-L-fucopyranosylamine is a potent inhibitor of α-fucosidase from bovine kidney, with a Kᵢ value of 2.0 x 10⁻⁷ M.[5] This positions it as a significantly more potent inhibitor than some other fucosidase modulators.

Established Fucosidase Inhibitors: A Performance Benchmark

To contextualize the efficacy of the fucopyranosylamine class, it is essential to compare it against established fucosidase inhibitors.

  • Deoxyfuconojirimycin (DFJ): This iminosugar is a potent and specific competitive inhibitor of α-L-fucosidase.[6] Studies have reported a Kᵢ value of 1 x 10⁻⁸ M for the inhibition of human liver α-L-fucosidase, making it one of the most potent inhibitors known.[6]

  • Fuconojirimycin (FNJ) and its Derivatives: This class of iminosugars also exhibits strong inhibitory activity. Modifications to the FNJ scaffold have led to the development of inhibitors with varying potencies.

  • Carbasugars: Beyond the fucopyranosylamine analogs, other carbasugars have been investigated as fucosidase inhibitors. For instance, 5a-carba-α-DL-fucopyranosylamine has a reported Kᵢ value of 2.3 x 10⁻⁷ M against bovine kidney α-fucosidase.[7]

The following table summarizes the comparative efficacy of these key fucosidase inhibitors:

InhibitorClassEnzyme SourceKᵢ (M)IC₅₀ (µM)Reference
5a-carba-β-L-fucopyranosylamine CarbasugarBovine Kidney2.0 x 10⁻⁷-[5]
Deoxyfuconojirimycin (DFJ) IminosugarHuman Liver1.0 x 10⁻⁸-[6]
5a-carba-α-DL-fucopyranosylamine CarbasugarBovine Kidney2.3 x 10⁻⁷-[7]
5a-carba-α-L-fucopyranose CarbasugarBovine Kidney4.3 x 10⁻⁵-[7]

Mechanistic Insights: How Fucosidase Inhibitors Work

The primary mechanism of action for many potent fucosidase inhibitors, particularly iminosugars like DFJ, involves mimicking the transition state of the enzymatic reaction.[4] The protonated nitrogen atom in the iminosugar ring electrostatically interacts with the catalytic carboxylate residues in the enzyme's active site, leading to tight binding and competitive inhibition.[6] Glycosylamines and their carba-analogs are also thought to act as transition state mimics.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Action Substrate Substrate Transition_State Transition_State Substrate->Transition_State Binding Enzyme Enzyme Enzyme_Inhibitor_Complex Enzyme_Inhibitor_Complex Product Product Transition_State->Product Catalysis Inhibitor Inhibitor Inhibitor->Enzyme_Inhibitor_Complex Competitive Binding

Caption: General mechanism of competitive enzyme inhibition.

Experimental Protocols for Assessing Fucosidase Inhibition

Accurate and reproducible assessment of fucosidase inhibition is critical for the development and characterization of new inhibitors. The following are detailed, self-validating protocols for both colorimetric and fluorometric fucosidase activity assays.

Protocol 1: Colorimetric α-L-Fucosidase Inhibition Assay

This assay relies on the cleavage of the chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside (pNFP), by α-L-fucosidase, which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • α-L-Fucosidase (from desired source)

  • p-Nitrophenyl-α-L-fucopyranoside (pNFP)

  • Inhibitor compound (e.g., this compound)

  • Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

  • Stop Solution (e.g., 0.5 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve pNFP in the assay buffer to a final concentration of 1 mM.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or assay buffer) and create a serial dilution to the desired concentrations.

    • Dilute the α-L-fucosidase in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds in the linear range.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the inhibitor solution (or solvent for control wells) to each well.

    • Add 20 µL of the diluted α-L-fucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the 1 mM pNFP solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear phase.

  • Stop Reaction:

    • Add 100 µL of the stop solution to each well to terminate the reaction.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • For Kᵢ determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models (e.g., Lineweaver-Burk or Dixon plots).

Protocol 2: Fluorometric α-L-Fucosidase Inhibition Assay

This highly sensitive assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF), which upon cleavage by fucosidase, releases the fluorescent product 4-methylumbelliferone.

Materials:

  • α-L-Fucosidase

  • 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)

  • Inhibitor compound

  • Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)

  • Stop Solution (e.g., 0.5 M glycine-NaOH buffer, pH 10.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve 4-MUF in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer to a final concentration of 100 µM.

    • Prepare serial dilutions of the inhibitor as described in the colorimetric assay.

    • Dilute the α-L-fucosidase in the assay buffer to a working concentration.

  • Assay Setup:

    • In a 96-well black microplate, add 10 µL of the inhibitor solution to each well.

    • Add 20 µL of the diluted α-L-fucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the 100 µM 4-MUF solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes).

  • Stop Reaction:

    • Add 150 µL of the stop solution to each well.

  • Measurement:

    • Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Perform data analysis as described for the colorimetric assay to determine IC₅₀ and Kᵢ values.

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate_Setup Plate Setup in 96-well Plate (Inhibitor + Enzyme) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with Substrate Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Measurement Measure Absorbance/Fluorescence Reaction_Stop->Measurement Data_Analysis Calculate % Inhibition Determine IC50/Ki Measurement->Data_Analysis

Caption: Experimental workflow for fucosidase inhibitor screening.

Conclusion and Future Directions

The landscape of fucosidase inhibitors is continually evolving, with compounds like this compound and its carba-analogs demonstrating significant promise. Their efficacy, coupled with the potential for increased metabolic stability, warrants further investigation. The comparative data presented in this guide highlights the potent inhibitory activity of these emerging compounds in relation to established inhibitors like deoxyfuconojirimycin.

Future research should focus on elucidating the precise inhibitory mechanism of this compound and optimizing its structure to enhance potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for conducting these critical investigations, ultimately paving the way for the development of novel therapeutics targeting fucosidase-mediated pathologies.

References

  • Ogawa, S., et al. (2000). Synthesis and evaluation of alpha-fucosidase inhibitory activity of 5a-carba-alpha-L-fucopyranose and alpha-DL-fucopyranosylamine. Carbohydrate Letters, 4(1), 13-20. [Link]

  • ResearchGate. (2025). Synthesis of an α-Fucosidase Inhibitor, 5a-Carba-β-L-fucopyranosylamine, and Fucose-Type α- and β-DL-Valienamine Unsaturated Derivatives. [Link]

  • Fauziah, F., et al. (2022). Inhibitory Activity of α-Glucosidase by the Extract and Fraction of Marine Sponge-Derived Fungus Penicillium citrinum Xt6. Open Access Macedonian Journal of Medical Sciences, 10(A), 1290-1293. [Link]

  • Fleet, G. W. J., et al. (1985). Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin. FEBS Letters, 191(2), 277-282. [Link]

  • Ogawa, S., et al. (2000). Synthesis and evaluation of alpha-fucosidase inhibitory activity of 5a-carba-alpha-L-fucopyranose and alpha-DL-fucopyranosylamine. PubMed. [Link]

  • Wu, H. J., et al. (2010). Fucosidase Inhibition by Iminocyclitols with Ki Values in the Micro- to Picomolar Range. Angewandte Chemie International Edition, 49(2), 337-340. [Link]

  • Al-Trad, B., et al. (2023). The dual role of fucosidases: tool or target. Applied Microbiology and Biotechnology, 107(5-6), 1489-1506. [Link]

  • Hays, D. L., et al. (2013). Comparison of Ki Values. Drug Metabolism and Disposition, 41(5), 967-975. [Link]

  • Escamilla-Lozano, Y., et al. (2024). Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603. Applied Microbiology and Biotechnology, 108(1), 5. [Link]

  • Lin, C. H., et al. (2013). Development of fucosyltransferase and fucosidase inhibitors. Chemical Society Reviews, 42(10), 4459-4475. [Link]

  • Megazyme. 4-Nitrophenyl-α-L-fucopyranoside. [Link]

  • Lin, C. H., et al. (2013). Development of fucosyltransferase and fucosidase inhibitors. PubMed. [Link]

  • Cuskin, F., et al. (2021). Structure and function of microbial α-l-fucosidases: a mini review. Biochemical Society Transactions, 49(4), 1835-1846. [Link]

Sources

Structural comparison of beta-L-Fucopyranosylamine and beta-L-fucopyranose.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural and Functional Comparison:


-L-Fucopyranosylamine vs. 

-L-Fucopyranose Type: Technical Comparison Guide Author: Senior Application Scientist

Executive Summary

This guide provides a rigorous technical comparison between


-L-fucopyranose  (the native reducing sugar) and its nitrogen-substituted derivative, 

-L-fucopyranosylamine
. While structurally homologous, the substitution of the anomeric hydroxyl group (-OH) with a primary amino group (-NH

) at the C1 position fundamentally alters the electronic landscape, hydrolytic stability, and biological utility of the molecule.
  • 
    -L-Fucopyranose:  The thermodynamic ground state of L-fucose in solution. It serves as the primary substrate for nucleotide activation (GDP-Fucose) and is chemically stable in aqueous media.
    
  • 
    -L-Fucopyranosylamine:  A transient, nucleophilic intermediate. It acts as a potent transition-state mimic for glycosidases and a critical scaffold for generating 
    
    
    
    -glycans. However, it exhibits significant hydrolytic instability in neutral-to-acidic aqueous environments, requiring specific handling protocols (e.g., stabilization as a carbamate salt).

Structural & Electronic Analysis

The functional divergence stems from the electronic differences between the hemiacetal (sugar) and the glycosylamine (amine).

Stereochemistry and Conformation

Both molecules predominantly adopt the


 chair conformation  characteristic of L-fucose derivatives.
  • Configuration: In the

    
    -L-anomer, the substituent at C1 is equatorial .
    
  • Anomeric Effect: The endocyclic oxygen exerts a stabilizing anomeric effect. However, the effect is weaker for nitrogen (amine) than for oxygen (hydroxyl), making the

    
    -amine (equatorial) kinetically accessible but thermodynamically distinct from the 
    
    
    
    -anomer.
Feature

-L-Fucopyranose

-L-Fucopyranosylamine
C1 Substituent Hydroxyl (-OH)Primary Amine (-NH

)
C1 Geometry Equatorial (

)
Equatorial (

)
Electronic Nature Hemiacetal (Reducing)Glycosylamine (Basic)
pKa (Conjugate Acid) ~12 (OH)~5.6 - 6.0 (NH

)
H-Bonding Donor & AcceptorStrong Donor, Good Acceptor
Hydrolytic Stability & Reactivity

This is the critical differentiator for experimental handling.

  • Fucopyranose: Undergoes mutarotation (interconversion between

    
     and 
    
    
    
    anomers via the open-chain aldehyde) but does not decompose in water.
  • Fucopyranosylamine: Unstable in aqueous solution below pH 8.0. The basic nitrogen protonates easily (forming -NH

    
    ), creating an excellent leaving group. This leads to rapid hydrolysis back to the parent sugar and ammonia.
    

DOT Diagram 1: Hydrolytic Instability Pathway This diagram illustrates the mechanism forcing the degradation of the amine in aqueous buffers.

Hydrolysis Amine β-L-Fucopyranosylamine (Intact) Protonated Protonated Intermediate (R-NH3+) Amine->Protonated + H+ (pH < 8) Oxocarbenium Oxocarbenium Ion (Transition State) Protonated->Oxocarbenium - NH3 (Leaving Group) Ammonia NH4+ Protonated->Ammonia Release Fucose L-Fucose (Hydrolysis Product) Oxocarbenium->Fucose + H2O

Caption: Kinetic pathway of glycosylamine hydrolysis. Protonation of the anomeric amine accelerates the leaving group departure, regenerating the parent sugar.

Experimental Characterization

To validate the identity of


-L-fucopyranosylamine vs. the parent sugar, NMR spectroscopy is the gold standard. The coupling constant (

) of the anomeric proton (

-1) definitively assigns the stereochemistry.
H-NMR Distinctions
Parameter

-L-Fucopyranose

-L-Fucopyranosylamine
Comparison Note
H-1 Chemical Shift (

)
~4.50 ppm~4.10 - 4.20 ppmAmine shields H-1, shifting it upfield.

Coupling
7.0 - 8.0 Hz8.0 - 9.0 HzLarge

value confirms axial-axial relationship (trans-diaxial H1/H2), proving

-configuration in

.
Solvent Compatibility D

O
D

O (Rapidly hydrolyzes!) or DMSO-

Critical: Perform amine NMR in DMSO-

or basic D

O/ND

to prevent hydrolysis.

Expert Insight: Do not attempt to characterize the free amine in standard unbuffered D


O. The spectrum will show a time-dependent appearance of L-fucose peaks. Use Ammonium Bicarbonate  or DMSO-

to stabilize the species.

Applications in Drug Development

Glycomimetics & Inhibitors
  • 
    -L-Fucopyranosylamine:  Acts as a transition-state analog for 
    
    
    
    -L-fucosidases. The positive charge development on the nitrogen (at physiological pH) mimics the oxocarbenium ion character of the enzymatic transition state.
  • 
    -L-Fucopyranose:  Used primarily as a negative control or a substrate for fucosyltransferases (after conversion to GDP-Fucose).
    
Conjugation Chemistry (N-Glycan Synthesis)

The amine functionality allows for direct conjugation to aspartic acid residues or activated esters, bypassing the harsh reductive amination conditions required for the reducing sugar.

DOT Diagram 2: Synthesis & Application Workflow The "Kochetkov" method adaptation for stabilizing the amine.

Workflow Start L-Fucose (Reducing Sugar) Reaction Sat. NH4HCO3 (aq) 40°C, 24-48h Start->Reaction Kochetkov Amination Intermediate β-L-Fucosylamine Carbamate (Solid / Stable Salt) Reaction->Intermediate Lyophilization Usage Direct Amide Coupling (Peptide/Protein Conjugation) Intermediate->Usage Desalting / Activation

Caption: The Ammonium Bicarbonate method yields a stable carbamate salt, preventing hydrolysis until the conjugation step.

Detailed Protocol: Synthesis of -L-Fucopyranosylamine

Objective: Synthesis of


-L-fucopyranosylamine stabilized as the ammonium carbamate salt.
Scale:  100 mg - 1 g.

Reagents:

  • L-Fucose (High purity, >98%)

  • Ammonium Bicarbonate (NH

    
    HCO
    
    
    
    ), solid.
  • Deionized Water.

Methodology:

  • Preparation: Dissolve L-fucose in a saturated aqueous solution of NH

    
    HCO
    
    
    
    . The molar ratio should be largely in excess (approx. 1:10 sugar to salt) to drive the equilibrium.
  • Incubation: Seal the reaction vessel tightly. Incubate at 37°C - 40°C for 3 to 5 days .

    • Why? The reaction is slow. The excess ammonia shifts the equilibrium from the open-chain aldehyde to the glycosylamine.

  • Monitoring: Monitor by TLC (Isopropanol:Ethyl Acetate:Water 2:2:1). The amine will appear as a slower-moving spot that stains with ninhydrin (indicating a free amine).

  • Isolation (Critical Step):

    • Do not use acidic workup.

    • Dilute the mixture with water and lyophilize (freeze-dry) directly.

    • Repeat the addition of water and lyophilization 3-4 times. This removes the excess volatile ammonium bicarbonate, leaving the glycosylamine carbamate or free amine.

  • Storage: Store at -20°C under argon. The solid is relatively stable; the aqueous solution is not.

Self-Validation Check:

  • Dissolve a small aliquot in DMSO-

    
    .
    
  • Check

    
    H-NMR.[1][2][3] You should see a doublet at 
    
    
    
    ~4.1-4.2 ppm with
    
    
    Hz.
  • If you see a doublet at

    
     4.5 ppm (
    
    
    
    Hz) and
    
    
    5.2 ppm (
    
    
    Hz), hydrolysis has occurred (reversion to fucose).

References

  • L-Fucopyranose Structure & Properties: PubChem. beta-L-Fucopyranose. National Library of Medicine.[4] Available at: [Link]

  • Glycosylamine Synthesis (Kochetkov Method): Likhosherstov, L. M., et al. New Efficient Synthesis of β-Glucosylamines of Mono and Disaccharides with the Use of Ammonium Carbamate. ResearchGate. Available at: [Link]

  • Hydrolytic Stability of Glycosylamines: Isbell, H. S., & Frush, H. L. Mechanisms for the mutarotation and hydrolysis of the glycosylamines. NIST. Available at: [Link]

  • Biological Application (Fucosidase Inhibition): Ogawa, S., et al. Synthesis and evaluation of alpha-fucosidase inhibitory activity of 5a-carba-alpha-L-fucopyranose and alpha-DL-fucopyranosylamine. PubMed.[5] Available at: [Link]

  • NMR Characterization of Anomers: Magritek. Glucose Anomers - Conformational Analysis by NMR. Available at: [Link]

Sources

In vitro vs. in vivo efficacy of beta-L-Fucopyranosylamine analogs.

Comparative Efficacy Guide: -L-Fucopyranosylamine Analogs

Executive Summary & Mechanistic Basis


LecB

-L-fucosidase

While natural L-fucose ligands typically present an



-(

-L-fucopyranosyl)amides
The "Anomeric Switch" Advantage
  • Natural Ligand:

    
    -L-Fucose (Low affinity, 
    
    
    M range).
  • Synthetic Analog:

    
    -L-Fucosylamides (High affinity, 
    
    
    nM range).
  • Mechanism: The

    
    -orientation of the amide substituent allows for additional hydrogen bonding or hydrophobic interactions within the LecB carbohydrate-recognition domain (CRD) that are inaccessible to the natural 
    
    
    -anomer.

In Vitro Profiling: The Potency Signal

In controlled laboratory settings,

Quantitative Comparison (Data Summary)
ParameterNatural Ligand (

-Me-Fucoside)

-L-Fucosylamine Analog (Amide)
Improvement Factor
Binding Affinity (

)

M

M
~70x
Inhibition (

)

M (ELLA)

M (ELLA)
~75x
Thermodynamics (

)
-7.5 kcal/mol-10.2 kcal/molSignificant Gain
Stability (

pH 7)
StableStable (Amide bond)Equivalent
Stability (

pH 2)
Labile (Hydrolysis)StableSuperior
Key Experimental Insights
  • Stereochemical Selectivity: In Fluorescence Polarization (FP) assays, the

    
    -anomers of sulfonamido-fucopyranosylamines consistently outperform their 
    
    
    -counterparts. This contradicts the "lock and key" assumption based on the natural substrate, revealing a "induced fit" or alternative binding mode unique to the drug candidate.
  • Biofilm Inhibition: In static biofilm assays (crystal violet staining), these analogs reduce P. aeruginosa biofilm mass by >80% at concentrations where natural fucose has negligible effect.

In Vivo Translation: The Reality Check

The transition from a glass vial to a living system introduces barriers: metabolic clearance, bioavailability, and toxicity.

Pharmacokinetics (PK) & Stability
  • Hydrolytic Stability: Unlike

    
    -glycosides, the 
    
    
    -glycosyl amide bond in
    
    
    -analogs is resistant to glycosidases and acidic hydrolysis in the stomach/lysosome.
  • Plasma Stability: Incubation in murine and human plasma shows >95% recovery after 24 hours, indicating resistance to plasma proteases and amidases.

  • Clearance: Being small, polar molecules, unmodified fucosylamines are rapidly cleared via renal filtration (

    
     hour in mice).
    
    • Optimization: Lipophilic tails (e.g., sulfonamides or alkyl chains) are often added to increase plasma protein binding and extend half-life, though this must be balanced against solubility.

Therapeutic Efficacy (Murine Models)

In murine airway infection models (mimicking Cystic Fibrosis),

pathoblockers
  • Mechanism: They do not kill bacteria (avoiding selection pressure for resistance) but block LecB-mediated adhesion.

  • Outcome: Significant reduction in bacterial load in the lung and reduced dissemination to the spleen.

  • Discrepancy: In vitro potency (

    
     nM) often requires higher in vivo dosing (mg/kg range) to maintain effective concentrations due to rapid clearance.
    

Critical Analysis of Discrepancies

Why might a nanomolar in vitro inhibitor fail or underperform in vivo?

  • The "Lectin Decoy" Effect: In vivo, the host presents massive amounts of competing glycans (mucins). The inhibitor must outcompete these natural high-avidity ligands.

  • Renal Clearance: The high polarity of the sugar moiety drives rapid excretion.

  • Anomeric Mutarotation: Free

    
    -L-fucopyranosylamines (without the amide lock) are unstable and mutarotate to the 
    
    
    -form or hydrolyze. Only the
    
    
    -acylated (amide) forms are viable drug candidates.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol A: Fluorescence Polarization (FP) Binding Assay (In Vitro)

Purpose: Determine

  • Reagents: Recombinant LecB, Fluorescent tracer (e.g., Fuc-FITC), Assay Buffer (20 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl

    
    , pH 7.4).
    
  • Validation: Check

    
    -factor using Fucose (positive control) and Buffer (negative control). 
    
    
    is required.
  • Procedure:

    • Dispense 20

      
      L of LecB (final conc. = 
      
      
      of tracer) into 384-well black plates.
    • Add 10

      
      L of serial dilutions of the 
      
      
      -L-fucopyranosylamine analog.
    • Add 10

      
      L of Tracer (final conc. 10 nM).
      
    • Incubate 2 hours at RT in dark.

    • Read FP (Ex 485 nm / Em 535 nm).

  • Analysis: Fit data to a competitive binding equation (Hill slope) to derive

    
    , then convert to 
    
    
    using the Cheng-Prusoff equation.
Protocol B: Plasma Stability Assay (Ex Vivo)

Purpose: Verify resistance to enzymatic hydrolysis.

  • Preparation: Spike human/mouse plasma with the analog (10

    
    M).
    
  • Incubation: Aliquot into tubes at 37°C. Harvest at

    
     hours.
    
  • Extraction: Precipitate proteins with cold Acetonitrile (3:1 ratio). Centrifuge 10,000 x g for 10 min.

  • Detection: Analyze supernatant via LC-MS/MS. Monitor the parent ion transition.

  • Criteria: >80% parent compound remaining at 24h indicates sufficient stability.

Visualization of Efficacy Pathways

Diagram 1: Mechanism of Action (Pathoblocking)

This diagram illustrates how the

LecB_InhibitionBacteriumP. aeruginosaLecBLecB Lectin(Virulence Factor)Bacterium->LecBSecretesHostCellHost Cell(Glycocalyx)LecB->HostCellBinds Fucose(Adhesion)BlockAdhesion Blocked(Clearance by Immune System)LecB->BlockBound by InhibitorInhibitorβ-L-Fucosylamide(High Affinity Analog)Inhibitor->LecBCompetes(Kd ~ nM)

Caption: The

Diagram 2: Development Pipeline (In Vitro to In Vivo)

A decision tree for evaluating these analogs.

Development_PipelineStep1Synthesis ofβ-L-Fucosylamine AnalogStep2In Vitro Screening(FP Assay / ELLA)Step1->Step2Decision1Kd < 100 nM?Step2->Decision1Step3Stability Testing(Plasma / Acid)Decision1->Step3YesDiscardDiscard / RedesignDecision1->DiscardNoDecision2t1/2 > 4h?Step3->Decision2Step4In Vivo PK(Mouse Model)Decision2->Step4YesDecision2->DiscardNoStep5Infection Model(Lung CFU Count)Step4->Step5

Caption: Critical go/no-go decision gates for translating fucosylamine analogs from synthesis to in vivo efficacy.

References

  • Sommer, R., et al. (2018). "Glycomimetics as Pathoblockers: Discovery of Potent LecB Inhibitors." Journal of the American Chemical Society.

  • Wagner, S., et al. (2020). "Novel Strategies for the Treatment of Pseudomonas aeruginosa Infections: LecB Inhibitors." Journal of Medicinal Chemistry.

  • Ogawa, S., et al. (2002). "Synthesis of an alpha-fucosidase inhibitor, 5a-carba-beta-L-fucopyranosylamine." Bioorganic & Medicinal Chemistry Letters.

  • Titz, A. (2018). "Glycomimetics targeting Pseudomonas aeruginosa: An update." Drug Discovery Today.

  • Hauck, D., et al. (2013). "Discovery of High-Affinity LecB Ligands through a Library Screen of N-Fucosyl Amides." ACS Chemical Biology.

Kinetic analysis of enzyme inhibition by beta-L-Fucopyranosylamine.

Kinetic Analysis of Enzyme Inhibition: -L-Fucopyranosylamine

Content Type: Publish Comparison Guide Target Enzyme: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Executive Summary & Mechanistic Context

In the development of glycomimetics for lysosomal storage disorders (e.g., Fucosidosis) or oncology (metastatic markers), the stereochemistry of the inhibitor is the defining factor for potency.


-L-Fucopyranosylamine

-L-Fucosidase


plasticity of the active sitetransition state requirements
  • Mechanism of Action: Competitive Inhibition (Reversible).

  • Key Challenge: Glycosylamines are chemically labile in aqueous solution, undergoing mutarotation (interconversion between

    
     and 
    
    
    anomers) and hydrolysis.[1] Precise kinetic workflows must account for this instability.
  • Primary Insight: The

    
    -anomer is the potent transition-state mimic (
    
    
    ). The
    
    
    -anomer typically exhibits significantly reduced affinity (
    
    
    often
    
    
    higher) unless it mutarotates in situ.

Comparative Performance Guide

The following table contrasts the kinetic profile of

Table 1: Inhibitor Profile Comparison (Target: Bovine/Human -L-Fucosidase)
Feature

-L-Fucopyranosylamine

-L-Fucopyranosylamine
1-Deoxyfuconojirimycin (DFJ)
Structure Anomeric amine equatorial (

)
Anomeric amine axial (

)
Iminosugar (Ring Nitrogen)
Inhibition Type Competitive (Weak/Moderate)Competitive (Potent)Competitive (Potent)

Value

(Est. initial)


Transition State Mismatches oxocarbenium geometryMimics

/

TS
Mimics flattened cation TS
Stability Unstable (Mutarotates/Hydrolyzes)Unstable (Mutarotates/Hydrolyzes)Highly Stable
Solubility High (Water)High (Water)High (Water)

Critical Note on Data Interpretation: Pure


-L-Fucopyranosylamine will equilibrate in aqueous buffer. If a "high" inhibition is observed after 30+ minutes of pre-incubation, it is likely due to the formation of the 

-anomer
via mutarotation.

Experimental Protocol: Kinetic Assay

Objective: Determine the


Reagents & Buffer System
  • Enzyme:

    
    -L-Fucosidase (from Thermotoga maritima or Bovine Kidney).[2]
    
  • Substrate: 4-Nitrophenyl

    
    -L-fucopyranoside (pNP-Fuc ).[3]
    
  • Inhibitor:

    
    -L-Fucopyranosylamine (Freshly synthesized or stored dry at -20°C).
    
  • Buffer: 50 mM Sodium Citrate/Phosphate, pH 5.5 (Optimum for lysosomal enzymes).

  • Stop Solution: 1 M Glycine-NaOH, pH 10.5.

Workflow Diagram (DOT)

The following diagram illustrates the kinetic workflow, emphasizing the "Zero-Time" addition to prevent mutarotation artifacts.

KineticAssaycluster_prepPreparation Phasecluster_reactionReaction Phase (Microplate)cluster_dataData AcquisitionStockInhibitor Stock(Fresh DMSO/H2O)Mix1. Add Buffer + Inhibitor(Var. Conc: 0-100 µM)Stock->MixEnzymeEnzyme Dilution(Ice Cold)Start3. INITIATE: Add Enzyme(Immediate Read)Enzyme->StartSubstrate2. Add pNP-Fuc(Km ~ 0.5 mM)Mix->SubstrateSubstrate->StartMonitorContinuous Monitor405 nm @ 37°C(10 mins)Start->MonitorV0Calc Initial Velocity (V0)Monitor->V0StabilityWARNING:Avoid Pre-incubation(Prevents Mutarotation)Stability->Start

Caption: Kinetic workflow for unstable glycosylamines. Note the omission of pre-incubation to isolate the

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock of pNP-Fuc in buffer.

    • Prepare fresh inhibitor stocks (0, 10, 50, 100, 500

      
      ). Do not store aqueous inhibitor solutions overnight.
      
  • Assay Setup (96-well plate):

    • Blank: 150

      
       Buffer.
      
    • Control: 140

      
       Buffer + 10 
      
      
      Enzyme.
    • Test: 130

      
       Buffer + 10 
      
      
      Inhibitor + 10
      
      
      Enzyme.
  • Initiation:

    • Add 50

      
       of Substrate (pNP-Fuc) to all wells.
      
    • Alternative (Preferred for

      
      ): Vary substrate concentration (0.5 
      
      
      to 5
      
      
      ).
  • Measurement:

    • Immediately monitor Absorbance at 405 nm every 30 seconds for 10 minutes.

    • Calculate the slope (Initial Velocity,

      
      ) from the linear portion of the curve.
      

Data Analysis & Interpretation

Lineweaver-Burk Plot (Double Reciprocal)

To confirm the mode of inhibition, plot


  • Competitive Inhibition (Expected):

    • Lines intersect at the Y-axis (

      
       is unchanged).
      
    • X-intercept (

      
      ) shifts closer to zero (Apparent 
      
      
      increases).
    • Equation:

      
      
      
Dixon Plot (Determination of )

Plot


  • The intersection point of the lines gives

    
     (for competitive inhibition).
    
  • Validation: If the intersection occurs above the X-axis, the inhibition is competitive.

Mechanistic Diagram: Transition State Mimicry

The


MechanismEnzymeActive Site(Asp/Glu Residues)TS_AlphaAlpha-Transition StateAxial C1-HFlattened RingEnzyme->TS_AlphaStabilizesInhibitor_AlphaAlpha-L-Fuc-NH2Matches TS GeometryStrong Binding (Ki ~ 0.2 µM)Inhibitor_Alpha->EnzymeCompetes PotentlyInhibitor_BetaBeta-L-Fuc-NH2Steric Clash at C1Weak BindingInhibitor_Beta->EnzymeLow AffinityInhibitor_Beta->Inhibitor_AlphaMutarotation(Slow in buffer)

Caption: Stereochemical discrimination in the active site. The


References

  • Ogawa, S., et al. (2000). "Synthesis and evaluation of alpha-fucosidase inhibitory activity of 5a-carba-alpha-L-fucopyranose and alpha-DL-fucopyranosylamine." Carbohydrate Letters, 4(1): 13-20.[2]

  • Winchester, B., et al. (1990). "Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin."[4] Biochemical Journal, 265(1): 277–282.

  • Ghadban, A., et al. (2011). "Synthesis of beta-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential." Carbohydrate Research, 346(15): 2384-93.[5]

  • Zechel, D.L., & Withers, S.G. (2000). "Glycosidase mechanisms: anatomy of a finely tuned catalyst." Accounts of Chemical Research, 33(1): 11-18.

Benchmarking beta-L-Fucopyranosylamine against commercially available inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking beta-L-Fucopyranosylamine: Specificity, Potency, and Application

Executive Summary

In the landscape of glycosidase inhibitors, This compound (1-amino-1-deoxy-L-fucose) occupies a distinct niche as a reversible, competitive inhibitor and a versatile ligand for structural biology. While Deoxyfuconojirimycin (DFJ) remains the "Gold Standard" for high-affinity inhibition (


 in the low nanomolar range), this compound offers unique utility in affinity chromatography, X-ray crystallography, and mechanistic studies where moderate, tunable inhibition is preferred over the "tight-binding" characteristics of iminosugars.

This guide objectively benchmarks this compound against commercially available alternatives, providing experimental protocols and mechanistic insights to support your selection process.

The Contender: this compound[1][2]

  • Chemical Identity: 1-Amino-1-deoxy-L-fucopyranose.

  • Mechanism of Action: Acts as a reversible competitive inhibitor. The amine group at the anomeric position (C1) mimics the positive charge of the oxocarbenium ion transition state when protonated at physiological pH.

  • Primary Utility:

    • Competitive Inhibition: Modulates

      
      -L-fucosidase activity (typically micromolar 
      
      
      
      ).[1]
    • Affinity Ligand: The amino group allows facile coupling to activated matrices (e.g., NHS-Sepharose) for purifying fucose-binding proteins and enzymes.

    • Structural Probe: Used in X-ray crystallography to capture enzyme-product complexes or mimic the Michaelis complex without rapid hydrolysis.

Head-to-Head Benchmark

The following table contrasts this compound with the industry-standard high-affinity inhibitor, Deoxyfuconojirimycin (DFJ), and the natural product L-Fucose.

Table 1: Comparative Performance Metrics
FeatureThis compound Deoxyfuconojirimycin (DFJ) L-Fucose
Primary Class Glycosylamine (Reversible Inhibitor)Iminosugar (Transition State Analogue)Monosaccharide (Product Inhibitor)
Potency (

)
Moderate (

)*
High (

)
Low (

)
Binding Mode Ion-pair mimicry (Protonated amine)Transition state mimicry (Half-chair)Ground state binding
Reversibility Rapidly reversibleSlow-onset, tight bindingRapidly reversible
Stability Moderate (Hydrolysis-prone at low pH)High (Chemically stable)High
Key Application Affinity columns, Crystallography, Tunable inhibitionCell-based assays, Therapeutic developmentMetabolic labeling (as precursor)
Cost Efficiency High (Simple synthesis/bulk availability)Low (Complex synthesis)Very High

*Note: Potency varies by enzyme source (human vs. bacterial) and anomeric configuration. The alpha-anomer is typically more potent against


-fucosidases (

), but commercial preparations often contain the beta-anomer or an equilibrating mixture.

Mechanistic Insight & Causality

To understand why DFJ outperforms this compound in raw potency, one must look at the transition state of the hydrolysis reaction.

  • Transition State Mimicry:

    
    -L-Fucosidases (GH29 family) typically employ a retaining mechanism involving a distorted half-chair transition state with significant positive charge character at the anomeric carbon.
    
  • DFJ: The nitrogen atom in the ring (replacing the ring oxygen) is positioned to perfectly mimic this charge distribution and the flattened ring conformation, leading to nanomolar affinity.

  • This compound: The exocyclic nitrogen provides the charge mimicry, but the rigid pyranose ring (usually in a chair conformation) does not perfectly match the distorted transition state geometry. Furthermore, for

    
    -fucosidases, the beta configuration of the amine forces the inhibitor to bind in a mode that may not optimally align with the catalytic nucleophile, resulting in higher 
    
    
    
    values (weaker inhibition).
Pathway Visualization: Mechanism of Inhibition

InhibitionMechanism Enzyme Free Alpha-L-Fucosidase ES_Complex Michaelis Complex (E-S) Enzyme->ES_Complex + Substrate Substrate Substrate (Fuc-O-R) TS Transition State (Oxocarbenium Ion) ES_Complex->TS Hydrolysis Product Products (Fucose + R-OH) TS->Product DFJ Deoxyfuconojirimycin (Transition State Analogue) DFJ->Enzyme High Affinity Binding (Ki ~10 nM) BetaFuc beta-L-Fuc-Amine (Ground State/Ion Pair) BetaFuc->Enzyme Moderate Binding (Ki ~1-50 uM)

Caption: Comparative binding logic. DFJ (Red) intercepts the enzyme by mimicking the high-energy transition state, while this compound (Yellow) competes primarily through charge interactions at the active site.

Experimental Protocols

To validate the performance of this compound in your specific system, use the following self-validating protocols.

Protocol A: Colorimetric Inhibition Assay (pNP-Fuc)

Objective: Determine the


 of this compound against a target 

-L-fucosidase.

Reagents:

  • Substrate: 4-Nitrophenyl

    
    -L-fucopyranoside (pNP-Fuc), 1 mM stock in water.
    
  • Buffer: 50 mM Sodium Citrate/Phosphate, pH 5.5 (Optimize pH for your specific enzyme).

  • Stop Solution: 1 M Sodium Carbonate (

    
    ), pH 10.5.
    
  • Enzyme: Recombinant or purified

    
    -L-fucosidase (diluted to ensure linear velocity over 20 min).
    

Workflow:

  • Preparation: Prepare a dilution series of this compound (e.g., 0, 1, 10, 50, 100, 500

    
    ). Include a DFJ control series (0, 1, 10, 50, 100 nM) for benchmarking.
    
  • Incubation: Mix 10

    
     of enzyme + 10 
    
    
    
    of inhibitor. Pre-incubate for 10 min at 37°C to allow equilibrium.
  • Reaction: Add 80

    
     of pNP-Fuc substrate. Incubate at 37°C for 15–30 minutes.
    
  • Termination: Add 100

    
     of Stop Solution. The color should turn yellow (release of p-nitrophenol).
    
  • Quantification: Measure Absorbance at 405 nm (

    
    ).
    

Data Analysis:

  • Plot

    
     vs. log[Inhibitor].
    
  • Fit to a sigmoidal dose-response curve to calculate

    
    .
    
  • Validation Check: The

    
     factor of the assay (using max inhibition vs. no inhibition controls) should be 
    
    
    
    .
Protocol B: Determination of (Lineweaver-Burk)

Objective: Confirm the competitive nature of the inhibition.

Workflow:

  • Run the assay described above using four fixed concentrations of this compound (e.g., 0,

    
    , 
    
    
    
    ,
    
    
    ).
  • For each inhibitor concentration, vary the substrate concentration (pNP-Fuc) from 0.1 mM to 5 mM.

  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Interpretation:

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Calculation:

      
      .
      

Visualization of Experimental Workflow

AssayWorkflow cluster_QC Quality Control Start Start: Enzyme Preparation PreInc Pre-incubation (Enz + Inhibitor) 10 min @ 37°C Start->PreInc SubstrateAdd Add Substrate (pNP-Fuc) PreInc->SubstrateAdd Reaction Hydrolysis Reaction 15-30 min @ 37°C SubstrateAdd->Reaction Stop Add Stop Solution (1M Na2CO3) Reaction->Stop Read Measure Absorbance (405 nm) Stop->Read QC1 DFJ Control (Positive Inhibition) QC1->Read QC2 No Enzyme Blank (Background Subtraction) QC2->Read

Caption: Standardized workflow for determining IC50 values. Inclusion of DFJ as a positive control is critical for assay validation.

References

  • Ogawa, S., et al. (2002). "Synthesis and evaluation of alpha-fucosidase inhibitory activity of 5a-carba-alpha-L-fucopyranose and alpha-DL-fucopyranosylamine." Bioorganic & Medicinal Chemistry Letters, 12(5), 749-752. Link

  • Winchester, B., et al. (1990). "Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin."[1] Biochemical Journal, 265(1), 277–282. Link

  • Biomol GmbH. "Product Datasheet: this compound." Biomol Catalog. Link

  • Lombard, V., et al. (2014). "The carbohydrate-active enzymes database (CAZy) in 2013." Nucleic Acids Research, 42(D1), D490–D495. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-L-Fucopyranosylamine
Reactant of Route 2
beta-L-Fucopyranosylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.